5-(Bromomethyl)quinoline hydrobromide
Description
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Properties
IUPAC Name |
5-(bromomethyl)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYUPXBEUSTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Bromomethyl)quinoline hydrobromide chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
5-(Bromomethyl)quinoline hydrobromide is a high-value heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients. Defined by its electrophilic benzylic bromide moiety attached to the electron-deficient quinoline core, it serves as a critical intermediate for introducing the quinolin-5-ylmethyl motif into target molecules. This moiety is a pharmacophore often associated with kinase inhibition, DNA intercalation, and multidrug resistance (MDR) modulation. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and safety mechanisms for researchers in drug discovery.
Part 1: Chemical Identity & Structural Analysis
The compound exists as a hydrobromide salt to enhance stability, as the free base (benzylic bromide) is prone to hydrolysis and polymerization.
| Property | Data |
| Chemical Name | 5-(Bromomethyl)quinoline hydrobromide |
| Free Base CAS | 1260796-73-3 (Generic for 5-bromomethylquinoline) |
| Salt CAS | 1562194-63-1 (Specific for Hydrobromide) |
| Molecular Formula | C₁₀H₈BrN[1][2][3][4][5][6][7][8] · HBr (Salt) / C₁₀H₈BrN (Free Base) |
| Molecular Weight | 302.99 g/mol (Salt) / 222.08 g/mol (Free Base) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (hot); Free base soluble in DCM, CHCl₃ |
| Stability | Hygroscopic; Light-sensitive; Prone to hydrolysis (store desiccated at -20°C) |
Structural Visualization
The molecule features a bicyclic aromatic quinoline ring with a bromomethyl group at the C5 position. The nitrogen atom in the ring creates an electron-deficient system, influencing the reactivity of the benzylic carbon.[9]
[7][10]
Part 2: Synthesis & Manufacturing
The synthesis of 5-(bromomethyl)quinoline is challenging due to the competing bromination of the electron-rich benzene ring versus the benzylic position. The Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) is the industry standard for ensuring regioselectivity.
Reaction Mechanism[11]
-
Initiation: Radical initiator (AIBN or Benzoyl Peroxide) undergoes homolysis to generate radicals.
-
Propagation: The radical abstracts a benzylic hydrogen from 5-methylquinoline.
-
Bromination: The benzylic radical reacts with Br₂ (generated in situ from NBS) to form the product.
-
Salt Formation: Treatment with anhydrous HBr stabilizes the reactive free base.
Validated Experimental Protocol
Objective: Synthesis of 5-(Bromomethyl)quinoline Hydrobromide from 5-Methylquinoline.
Reagents:
-
5-Methylquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized to remove free bromine.
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.
-
HBr (33% in Acetic Acid).
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 5-methylquinoline (10 mmol) in anhydrous solvent (50 mL).
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Reaction: Heat the mixture to reflux (77°C for CCl₄). The reaction is initiated when the heavy NBS solid floats to the surface and converts to light succinimide.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction is typically complete in 4–6 hours. Caution: Extended heating can lead to dibromination.
-
Workup (Free Base): Cool to 0°C. Filter off the succinimide byproduct. Evaporate the solvent under reduced pressure to yield the crude bromide as a yellow oil or low-melting solid.
-
Salt Formation: Dissolve the crude residue in minimal dry diethyl ether. Dropwise add HBr/Acetic acid (1.1 eq) at 0°C. The hydrobromide salt will precipitate immediately.
-
Purification: Filter the solid under argon (hygroscopic). Wash with cold ether. Recrystallize from Ethanol/Ether if necessary.
Part 3: Reactivity & Synthetic Utility[7][11]
The 5-(bromomethyl) moiety is a potent electrophile susceptible to S_N2 reactions.[10] The quinoline nitrogen (protonated in the salt form) acts as an electron-withdrawing group, enhancing the electrophilicity of the benzylic carbon.
Key Transformations
-
Amination: Reaction with primary/secondary amines yields 5-(aminomethyl)quinolines (kinase inhibitor scaffolds).
-
Etherification: Reaction with phenols/alcohols (Williamson ether synthesis).
-
C-C Bond Formation: Reaction with enolates or organometallics (though Grignards require protection of the quinoline nitrogen).
Case Study: Synthesis of Indolo[2,3-b]quinoline Derivatives
This compound is a precursor for "cryptolepine" analogs, which are DNA intercalators with anticancer activity.
Part 4: Handling, Stability & Safety
Critical Warning: Benzylic bromides are potent lachrymators (tear gas agents) and severe skin irritants.
Safety Protocol
-
Engineering Controls: All operations must be performed in a functioning fume hood .
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the addition of HBr.
-
First Aid:
-
Skin: Wash immediately with polyethylene glycol (PEG 400) followed by water. Benzylic bromides can penetrate skin; water alone is often ineffective.
-
Eyes: Rinse for 15 minutes; seek immediate medical attention.[11]
-
Stability & Storage[12]
-
Hydrolysis: The C-Br bond is labile. Exposure to atmospheric moisture hydrolyzes the compound to 5-hydroxymethylquinoline and HBr (corrosive).
-
Storage Conditions: Store under inert gas (Argon/Nitrogen) at -20°C . Keep in a desiccator.
-
Color Change: Pure compound is off-white. A yellow/orange discoloration indicates decomposition (liberation of Br₂ or HBr).
References
-
BenchChem. (n.d.). 5-(Bromomethyl)quinoline | 1260796-73-3. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12202078, Quinoline hydrobromide. Retrieved from
-
Sigma-Aldrich. (n.d.).[12] 5-Bromoquinoline Product Specification. Retrieved from
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[13] Retrieved from
-
Musiol, R. (2017). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Structure-Activity Relationship studies on quinoline-based anticancer agents.[14]
Sources
- 1. CAS 776994-64-0: 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidiny… [cymitquimica.com]
- 2. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 12. 5-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. para-methoxypropiophenone, 121-97-1 [thegoodscentscompany.com]
- 14. ijshr.com [ijshr.com]
Molecular weight and formula of 5-(Bromomethyl)quinoline HBr
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
5-(Bromomethyl)quinoline Hydrobromide is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and antibacterial agents. Functioning as a benzylic halide equivalent, it serves as a potent electrophile for introducing the quinoline scaffold—a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets via
This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, validated synthetic protocols, and mechanistic applications in drug discovery.
Physicochemical Profile
The hydrobromide salt form is often preferred over the free base due to enhanced stability and crystallinity, which facilitates handling and purification.
Table 1: Molecular Specifications
| Property | Specification | Notes |
| Compound Name | 5-(Bromomethyl)quinoline Hydrobromide | |
| CAS (Free Base) | 1260796-73-3 | Salt CAS is not widely indexed; refer to free base for regulatory search. |
| Molecular Formula | Stoichiometry: | |
| Molecular Weight | 302.99 g/mol | Free Base: 222.08 g/mol + HBr: 80.91 g/mol |
| Appearance | Off-white to yellow crystalline solid | Color darkens upon oxidation or light exposure. |
| Solubility | Soluble in DMSO, DMF, MeOH; slightly soluble in | Salt form requires polar solvents. |
| Reactivity | Potent Alkylating Agent (Lachrymator) | Susceptible to hydrolysis; store under inert atmosphere. |
Synthetic Architecture
The synthesis of 5-(Bromomethyl)quinoline Hydrobromide relies on the regioselective functionalization of the benzylic position of 5-methylquinoline. The standard industrial and laboratory route utilizes the Wohl-Ziegler reaction , a radical-chain substitution mechanism.
Mechanistic Pathway
The reaction proceeds via a free-radical chain mechanism initiated by AIBN (azobisisobutyronitrile) or Benzoyl Peroxide.[1] N-Bromosuccinimide (NBS) serves as the bromine source, providing a low, steady concentration of molecular bromine to favor substitution over electrophilic aromatic addition.
Key Mechanistic Steps:
-
Initiation: Thermal decomposition of AIBN generates radical species.
-
Propagation: Abstraction of a benzylic hydrogen from 5-methylquinoline forms a resonance-stabilized benzylic radical.[1]
-
Product Formation: The benzylic radical reacts with
(generated in situ) to yield the product and regenerate a bromine radical.[1] -
Salt Formation: Treatment with anhydrous HBr precipitates the salt, locking the amine and preventing self-alkylation (polymerization).
Synthesis Workflow Visualization
Figure 1: Step-wise synthetic workflow for the production of 5-(Bromomethyl)quinoline HBr, highlighting the transition from radical bromination to salt stabilization.
Experimental Protocol
Safety Warning: Benzylic bromides are severe lachrymators and skin irritants. All operations must be performed in a well-ventilated fume hood.
Step 1: Radical Bromination
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5-methylquinoline (1.0 eq) and anhydrous carbon tetrachloride (
) or trifluorotoluene (green alternative). -
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 – 1.1 eq) and AIBN (0.05 eq).
-
Expert Insight: Use freshly recrystallized NBS to minimize free
, which can cause ring bromination byproducts.
-
-
Reaction: Heat the mixture to reflux (
for ). Monitor by TLC or LC-MS until the starting material is consumed (typically 2–4 hours). -
Workup: Cool to room temperature. Filter off the insoluble succinimide byproduct. Concentrate the filtrate in vacuo to obtain the crude free base.
Step 2: Salt Formation & Purification
-
Dissolution: Dissolve the crude oil in a minimal amount of ethyl acetate or diethyl ether.
-
Acidification: Dropwise add a solution of 33% HBr in acetic acid or 1M HBr in ether at
with vigorous stirring. -
Precipitation: The hydrobromide salt will precipitate as a yellow/off-white solid.
-
Isolation: Filter the solid under argon (hygroscopic). Wash with cold ether to remove residual bromine traces.
-
Drying: Dry under high vacuum over
to remove traces of acid and moisture.
Application in Drug Design (Mechanism)
The 5-(bromomethyl) moiety acts as a "warhead" for covalent attachment or scaffold elaboration. It reacts primarily via an
Mechanistic Diagram: Nucleophilic Substitution
Figure 2: Mechanistic pathway of S_N2 substitution. The high reactivity of the benzylic position allows for rapid coupling under mild basic conditions (e.g.,
References
-
BenchChem. 5-(Bromomethyl)quinoline | 1260796-73-3. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346914, 8-(Bromomethyl)quinoline. (Note: Isomer reference for property comparison). Retrieved from
-
ChemicalBook. 5-Bromoquinoline Synthesis and Derivatives. Retrieved from
-
Orion Scientific. Commercial availability of Bromomethylquinoline salts. Retrieved from
Sources
5-(Bromomethyl)quinoline hydrobromide CAS number and identifiers
[1][2][3][4]
Abstract This technical guide provides a comprehensive analysis of 5-(Bromomethyl)quinoline hydrobromide , a critical heterocyclic building block in medicinal chemistry. It covers chemical identification, validated synthesis protocols, safety handling of lachrymatory alkylating agents, and downstream applications in drug discovery. The guide is designed for researchers requiring high-fidelity data for experimental design and execution.
Chemical Identity & Physical Properties[5][6][7][8][9]
5-(Bromomethyl)quinoline hydrobromide is the stabilized salt form of 5-(bromomethyl)quinoline. The salt form is preferred in commercial and laboratory settings due to the inherent instability and polymerization tendency of the free base benzylic bromide.
Key Identifiers
| Property | Data |
| Compound Name | 5-(Bromomethyl)quinoline hydrobromide |
| CAS Number (Salt) | 1562194-63-1 |
| CAS Number (Free Base) | 1260796-73-3 |
| IUPAC Name | 5-(Bromomethyl)quinoline; hydrobromide |
| Molecular Formula | C₁₀H₉Br₂N |
| Molecular Weight | 302.99 g/mol |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in DCM (free base is DCM soluble) |
| SMILES | [H]Br.BrCc1cccc2ncccc12 |
| InChI Key | YYOXXAVCCOSTGL-UHFFFAOYSA-N (Free Base parent) |
Structural Context
The compound features a quinoline scaffold with a bromomethyl group at the C-5 position.[1][2][3] This position is electronically distinct from the more common 2-, 3-, or 4- isomers, offering unique vectors for structure-activity relationship (SAR) exploration in kinase inhibitors and receptor antagonists.
Synthesis & Manufacturing Protocol
The synthesis of 5-(bromomethyl)quinoline hydrobromide typically proceeds via the Wohl-Ziegler reaction , involving the radical bromination of 5-methylquinoline followed by salt formation.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from 5-methylquinoline to the hydrobromide salt via radical bromination.
Detailed Methodology
Step 1: Radical Bromination (Wohl-Ziegler)
-
Reagents: 5-Methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) as a greener alternative.
-
Protocol:
-
Dissolve 5-methylquinoline in the solvent (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Add NBS and AIBN.
-
Heat to reflux (77°C for CCl₄) and stir for 4–6 hours. Monitor by TLC or LC-MS for consumption of starting material.
-
Critical Step: Cool the mixture to 0°C to precipitate succinimide byproduct. Filter off the solid.
-
Concentrate the filtrate in vacuo to obtain the crude free base (often a yellow oil or low-melting solid).
-
Step 2: Salt Formation (Hydrobromide)
-
Reagents: 33% HBr in Acetic Acid or 48% HBr (aq).
-
Protocol:
-
Dissolve the crude free base in a minimal amount of Ethyl Acetate or Diethyl Ether.
-
Dropwise add HBr solution (1.0–1.1 eq) with vigorous stirring at 0°C.
-
The hydrobromide salt will precipitate immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum to yield the target compound.
-
Expert Insight: Direct bromination can sometimes lead to dibromination (gem-dibromide). Controlling the stoichiometry of NBS and stopping the reaction before full conversion (approx. 90-95%) is often preferred to maintain high purity.
Safety & Handling (E-E-A-T)
Warning: This compound is a potent alkylating agent and a lachrymator.
| Hazard Class | Description | Precaution |
| Lachrymator | Causes severe eye irritation and tearing. | Handle only in a functioning fume hood. |
| Corrosive | Causes skin burns and eye damage (HBr salt). | Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. |
| Acute Toxicity | Harmful if swallowed or inhaled. | Avoid dust formation. Use a particulate respirator if handling open powder. |
| Storage | Moisture sensitive; Light sensitive. | Store at 2–8°C under inert gas (Argon/Nitrogen).[4] |
Self-Validating Safety Protocol: Before scaling up, place a small amount of the material in a vial with a nucleophile (e.g., benzylamine) in methanol. If the reaction proceeds rapidly (monitored by TLC) without heating, the alkylating potential is confirmed, reinforcing the need for strict PPE.
Reactivity & Applications
5-(Bromomethyl)quinoline hydrobromide serves as a versatile electrophile. The bromine atom is activated by the adjacent aromatic system, making it highly susceptible to S_N2 reactions.
Functionalization Workflow
The primary utility is the introduction of the quinolin-5-ylmethyl moiety into amines, thiols, and phenols.
Figure 2: Divergent synthesis applications using 5-(bromomethyl)quinoline as a core building block.
Medicinal Chemistry Applications[11][12]
-
Kinase Inhibition: The quinoline ring mimics the adenine ring of ATP, making this scaffold popular in designing Type I and Type II kinase inhibitors. The 5-position substituent projects into the solvent-exposed region or specific hydrophobic pockets (e.g., ribose pocket) depending on the kinase.
-
GPCR Ligands: Derivatives synthesized from this intermediate have been explored as antagonists for serotonin and dopamine receptors.
-
Antifungal Agents: 5-substituted quinolines have shown activity against Candida albicans by disrupting cell wall synthesis.
References
-
ChemicalBook. 5-(Bromomethyl)quinoline hydrobromide Product Description. Retrieved from
-
Bidepharm. Product Analysis: 5-(Bromomethyl)quinoline hydrobromide (CAS 1562194-63-1).[1][5][2][3] Retrieved from
-
BLD Pharm. Material Safety Data Sheet (MSDS) - 5-(Bromomethyl)quinoline hydrobromide. Retrieved from
-
PubChem. Quinoline, 5-methyl- (Precursor Data). National Library of Medicine.[6] Retrieved from
-
BenchChem. Synthesis and Reactivity of Bromomethyl Quinolines. Retrieved from
Sources
- 1. 2-(Bromomethyl)acridine|BLD Pharm [bldpharm.com]
- 2. 103030-25-7|6-(Bromomethyl)quinoline hydrobromide|BLD Pharm [bldpharm.com]
- 3. 120277-70-5|3-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]
- 4. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]
- 5. 4-(Bromomethyl)-8-methylquinoline|BLD Pharm [bldpharm.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Pharmacophore Properties of 5-Substituted Quinoline Derivatives
This guide synthesizes the pharmacophore properties, synthetic accessibility, and therapeutic utility of 5-substituted quinoline derivatives. It is structured to provide actionable insights for drug design, moving beyond generic descriptions to specific structure-activity relationship (SAR) mechanics.
A Technical Guide for Medicinal Chemists & Drug Developers
Part 1: Executive Summary & Pharmacophore Architecture
The quinoline scaffold (benzo[b]pyridine) is a privileged structure in medicinal chemistry.[1] While the 2-, 4-, and 8-positions are frequently exploited due to synthetic ease (e.g., Minisci reactions, S_NAr), the 5-position represents a distinct and often underutilized vector.
Substituents at the 5-position occupy the "North-West" vector of the scaffold (assuming standard IUPAC numbering with Nitrogen at 1). This position is critical for three reasons:
-
Metabolic Blocking: The 5-position is a primary site for oxidative metabolism (CYP450-mediated hydroxylation). Blocking this site can drastically alter half-life and toxicity profiles.
-
Electronic Modulation: Substituents at C5 electronically couple to the ring nitrogen (N1) via the conjugated
-system, modulating basicity (pKa) and hydrogen-bond acceptor capability without sterically hindering the N1 binding pocket. -
Solvent/Pocket Projection: In many kinase ATP-binding pockets, the 5-vector projects towards the solvent front or the gatekeeper residue, allowing for solubility-enhancing groups to be attached without disrupting the core binding mode.
Pharmacophore Mapping: The 5-Position Vector
| Property | Description | Impact on Drug Design |
| Steric Vector | Projects "upward" from the benzene ring, distinct from the N1-C2-C3-C4 "binding face." | Ideal for solubilizing tails or bulky hydrophobic groups to fill selectivity pockets (e.g., in Kinases). |
| Electronic Effect | Conjugated to N1 (para-like relationship to C8, but distinct path to N1). | EWG (e.g., -NO2, -F): Decreases N1 pKa (less basic). EDG (e.g., -NH2, -OMe): Increases N1 pKa (more basic). |
| Metabolic Liability | High electron density makes it prone to electrophilic enzymatic attack (CYP oxidation). | Unsubstituted C5 leads to 5,6-ortho-quinone formation (toxic). Substitution here is a "Metabolic Shield." |
Part 2: Critical Case Study – The "Metabolic Shield" Effect
Tafenoquine vs. Primaquine: A Lesson in 5-Substitution
The most authoritative example of the 5-position's pharmacophore utility is the evolution of Tafenoquine from Primaquine .
-
The Problem (Primaquine): Primaquine (an 8-aminoquinoline) is effective against malaria hypnozoites but causes severe hemolysis in G6PD-deficient patients. This toxicity is linked to the metabolic oxidation of the unstable 5-position, forming a redox-active 5,6-ortho-quinone metabolite that generates reactive oxygen species (ROS).
-
The Solution (Tafenoquine): Tafenoquine incorporates a 5-(3-trifluoromethyl)phenoxy group.[2]
-
Mechanism: This bulky, lipophilic group sterically and electronically blocks the 5-position from CYP450 hydroxylation.
-
Result: The metabolic pathway is diverted, preventing the formation of the toxic quinone species. The half-life extends from hours (Primaquine) to ~14 days (Tafenoquine), allowing for single-dose cures.
-
Visualization: The 5-Position Metabolic Logic
The following diagram illustrates the divergent metabolic fates controlled by the 5-position substituent.
Caption: Comparative metabolic fate of 8-aminoquinolines. Substitution at C5 blocks the formation of toxic quinone metabolites.
Part 3: Synthetic Accessibility & Protocols
Accessing the 5-position is synthetically more challenging than the 2, 4, or 6 positions. The standard Skraup synthesis using meta-substituted anilines yields a mixture of 5- and 7-substituted isomers (often inseparable).
Preferred Route: Electrophilic Aromatic Substitution (EAS) The quinoline ring system undergoes EAS preferentially at the 5- and 8-positions (the benzene ring is more electron-rich than the pyridine ring). If the 8-position is blocked or if conditions are tuned, the 5-position can be selectively functionalized.
Protocol: Synthesis of 5-Bromoquinoline
A versatile intermediate for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce diverse 5-substituents.
Reagents:
-
Quinoline (1.0 eq)
-
Silver Sulfate (
) (Dissolved in conc. ) -
Bromine (
) (1.1 eq)
Step-by-Step Methodology:
-
Preparation: Dissolve quinoline in concentrated sulfuric acid (
) at 0°C. The strong acid protonates the nitrogen, deactivating the pyridine ring and directing substitution to the benzene ring (positions 5 and 8). -
Addition: Add silver sulfate (
). This acts as a halogen carrier and precipitates bromide as AgBr, driving the reaction. -
Bromination: Add bromine (
) dropwise while maintaining temperature < 20°C. -
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
-
Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with Ammonium Hydroxide (
) to pH 8-9. -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with sodium thiosulfate (to remove excess
), then brine. -
Purification: The crude product is a mixture of 5-bromo (major) and 8-bromo (minor) isomers. Purify via column chromatography (Silica gel, gradient Hexane -> 5% EtOAc/Hexane). The 5-bromo isomer typically elutes first or can be crystallized from ethanol.
Validation Criteria:
-
1H NMR (CDCl3): Look for the specific splitting pattern. 5-bromoquinoline shows a doublet of doublets for H-6, H-7, H-8, distinct from the symmetric pattern of 6- or 7-substituted derivatives.
-
Yield: Expect 40-60% isolated yield of the 5-isomer.
Part 4: Therapeutic Applications & SAR Data
Oncology (Kinase Inhibitors)
In kinase drug discovery (e.g., EGFR, c-Met), the quinoline scaffold often binds to the hinge region.
-
Role of 5-Substitution:
-
Solubility: Attaching basic solubilizing groups (e.g., N-methylpiperazine) at C5 allows the group to project into the solvent, improving oral bioavailability without clashing with the ATP pocket.
-
Selectivity: In Type 1.5 inhibitors, a hydrophobic 5-substituent can interact with the "gatekeeper" residue, improving selectivity against homologous kinases.
-
Anti-Infective (Tuberculosis & Malaria)[3][4]
-
TB: 5-substituted quinolines (e.g., 5-chloro-13-phenethyl derivatives) have shown activity against Mycobacterium tuberculosis by targeting the KatG enzyme or LptA (LPS transport).
-
SAR Insight: Electron-withdrawing groups (Cl, Br, NO2) at C5 enhance activity against Gram-negative bacteria by increasing the lipophilicity and altering the dipole moment for membrane penetration.
Table 1: Physicochemical Impact of 5-Substituents on Quinoline Core
| Substituent (R-5) | Electronic Effect ( | Approx. pKa (N1) | LogP Impact | Therapeutic Utility |
| -H (Parent) | 0.00 | 4.90 | Baseline | Reference |
| -NO2 | +0.78 (Strong EWG) | ~2.6 | +0.2 | Metabolic stability, antibacterial |
| -NH2 | -0.66 (Strong EDG) | ~7.3 | -0.8 | DNA intercalation, H-bond donor |
| -Cl / -Br | +0.23 (Weak EWG) | ~3.8 | +0.7 | Halogen bonding, lipophilicity |
| -O-Aryl | -0.03 (Weak EDG) | ~5.0 | +2.5 | Metabolic Shield (Tafenoquine) |
Note: pKa values are approximate and solvent-dependent. Data derived from standard Hammett plots for quinoline derivatives.
References
-
Tafenoquine and Metabolic Blocking
- Title: Tafenoquine: A Step toward Malaria Elimin
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Synthesis of 5-Substituted Quinolines
- Title: Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines (Michael Addition Method).
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Kinase Inhibitor Binding Modes
-
General Quinoline Pharmacophore Review
Sources
Beyond the SDS: Strategic Handling of 5-(Bromomethyl)quinoline Hydrobromide
Part 1: Chemical Identity & Molecular Logic
Compound: 5-(Bromomethyl)quinoline hydrobromide
Chemical Class: Benzylic Bromide / Quinoline Salt
Molecular Formula:
The "Warhead" Analysis
Standard Safety Data Sheets (SDS) often categorize compounds generically. For a researcher, understanding the reactivity profile is more critical than the GHS codes alone.
This compound possesses two distinct reactive features that dictate its safety profile:
-
The Benzylic Bromide (The Electrophile): The carbon attached to the bromine is "benzylic" (adjacent to an aromatic ring). This makes the C-Br bond weaker and the carbon highly electrophilic. It is a potent alkylating agent capable of reacting with DNA bases (guanine) and proteins (cysteine/lysine residues).
-
The Hydrobromide Salt (The Acid Source): The salt form provides stability against spontaneous polymerization but introduces hygroscopicity. Upon contact with moisture (mucous membranes, humidity), it hydrolyzes to release hydrobromic acid (HBr), causing immediate chemical burns.
Part 2: Hazard Profiling (Mechanism-Based)
GHS Classification (Derived from Structure-Activity Relationships):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
-
Germ Cell Mutagenicity: Suspected (Due to alkylating capability).
-
Lachrymator: High potential (Induces tearing/choking at low concentrations).
The Mechanism of Toxicity: Alkylation
The primary danger is not just acidity, but biological alkylation. The diagram below illustrates why this compound is cytotoxic and mutagenic.
Figure 1: Mechanism of Toxicity. The benzylic carbon undergoes nucleophilic attack by biological targets (DNA), leading to cellular damage.
Part 3: Strategic Handling & Storage[1]
Environmental Control[1]
-
Moisture Sensitivity: Benzylic bromides hydrolyze in water to form the corresponding alcohol and HBr gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Desiccation: Keep in a secondary container with active desiccant (e.g., Drierite or
).
-
-
Photostability: Benzylic halides can undergo radical decomposition under UV light. Use amber vials or foil-wrapped containers.
Engineering Controls
-
Fume Hood: Mandatory. Do not weigh this solid on an open bench. The dust is a lachrymator.
-
Weighing Protocol:
-
Tare vial inside the hood.
-
Transfer solid.
-
Cap tightly before removing from the hood.
-
Wipe the exterior of the vial with a thiosulfate-dampened tissue before transport.
-
Part 4: Emergency Response & Decontamination
The "Trustworthiness" Pillar: A safety protocol is only as good as its validation. Do not rely on water alone for cleaning; water generates acid.[1] You must chemically quench the alkylating agent.
The Thiosulfate Quench Protocol
Sodium thiosulfate (
Reagent Preparation:
-
Quench Solution: 10% w/v Sodium Thiosulfate in water (or 1:1 water/ethanol if the compound is insoluble in water).
Decontamination Workflow:
Figure 2: Decontamination Workflow. A systematic approach to neutralizing alkylating spills.
Validation: The NBP Test (Preussmann Test)
To verify that glassware or a spill area is truly decontaminated, use the 4-(p-nitrobenzyl)pyridine (NBP) test .
-
Swab: Swab the surface.
-
Reagent A: Dip swab in 5% NBP in acetone.
-
Reagent B: Dip swab in 1M NaOH (or triethylamine).
-
Result: A purple/blue color indicates active alkylating agent remains. Colorless indicates safety.
Part 5: Synthesis & Application Context[3]
Why use this compound? In drug development, the 5-(bromomethyl)quinoline moiety is a strategic "linker" used to attach the quinoline scaffold—a privileged structure in medicinal chemistry—to other pharmacophores.
Common Applications:
-
Kinase Inhibitors: Quinoline rings mimic the purine ring of ATP, allowing binding to kinase active sites.
-
Fluorescent Probes: Quinoline derivatives often possess fluorescent properties useful for biological imaging.
Quantitative Data: Solubility & Reactivity
| Solvent | Solubility Profile | Reactivity Note |
| Water | Soluble (Hydrolyzes) | AVOID. Rapid hydrolysis releases HBr gas. |
| DMSO | Soluble | Stable for short periods; use for biological assays. |
| DCM/Chloroform | Moderate Solubility | Good for synthesis; free base is more soluble. |
| Ethanol/Methanol | Soluble | Risk of Solvolysis. Will slowly form ethyl/methyl ethers. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzyl bromide (Analogous Hazard). Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
Occupational Safety and Health Administration (OSHA). HCS/HazCom 2012 Final Rule & Appendices. Retrieved from [Link]
- Preussmann, R., et al. (1969).Aldehydes as carcinogens.
Sources
Technical Guide: 5-(Bromomethyl)quinoline – Free Base vs. Hydrobromide Salt
This technical guide details the critical distinctions between 5-(Bromomethyl)quinoline (Free Base) and its Hydrobromide Salt , focusing on stability mechanisms, handling protocols, and their application in medicinal chemistry.
Executive Summary
5-(Bromomethyl)quinoline is a potent electrophilic intermediate used primarily for introducing the quinolin-5-ylmethyl moiety into pharmacophores (e.g., kinase inhibitors).
-
The Core Challenge: The free base is inherently unstable due to intermolecular self-alkylation . The nucleophilic quinoline nitrogen attacks the electrophilic benzylic carbon of a neighboring molecule, leading to rapid polymerization and degradation.
-
The Solution: The hydrobromide (HBr) salt protonates the nitrogen, neutralizing its nucleophilicity. This stabilizes the compound as a crystalline solid, extending shelf-life from days (free base) to years (salt) under proper storage.
Recommendation: Always source and store the HBr salt . Generate the free base in situ or use the salt directly with an excess of base during synthesis.
Chemical & Physical Profiling[1]
| Feature | Free Base | Hydrobromide Salt |
| Chemical Name | 5-(Bromomethyl)quinoline | 5-(Bromomethyl)quinoline hydrobromide |
| CAS Number | 1260796-73-3 | 1562194-63-1 |
| Formula | C₁₀H₈BrN | C₁₀H₈BrN[1] · HBr |
| Molar Mass | 222.08 g/mol | 302.99 g/mol |
| Physical State | Low-melting solid or oil (often yellow/brown) | Crystalline solid (typically off-white/beige) |
| Stability | Poor. Prone to polymerization at RT. | High. Stable at RT; hygroscopic. |
| Storage | -20°C, under Argon, Dark. | 2–8°C, Desiccated, Dark. |
| Hazards | Severe Lachrymator , Corrosive.[2] | Severe Lachrymator , Corrosive.[2] |
Mechanistic Insight: The Instability of the Free Base
The instability of the free base is driven by the coexistence of a nucleophile (N-atom) and a potent electrophile (benzylic bromide) within the same structure.
Diagram 1: Self-Alkylation Mechanism
The following diagram illustrates how the free base undergoes intermolecular attack, forming an insoluble quaternary ammonium polymer.
Caption: The free base (blue) rapidly polymerizes via N-alkylation. Protonation (green path) sequesters the lone pair, preventing this degradation.
Handling & Safety Protocols
Warning: Benzylic bromides are potent lachrymators (tear-inducing agents).
-
Engineering Controls: Always handle inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat.
-
Decontamination: Quench spills with 5% aqueous ammonia or sodium thiosulfate solution to destroy the alkylating potential.
Experimental Workflows
Protocol A: Direct Alkylation Using the HBr Salt (Preferred)
This method avoids the isolation of the unstable free base. The salt is added directly to the reaction mixture, and the base is adjusted to neutralize the HBr in situ.
Reagents:
-
Nucleophile (e.g., Amine, Phenol)
-
5-(Bromomethyl)quinoline HBr salt
-
Base:
or (Inorganic), or DIPEA (Organic) -
Solvent: DMF, ACN, or Acetone
Stoichiometry Table:
| Component | Equivalents (Eq.) | Role |
| Nucleophile | 1.0 | Target substrate |
| HBr Salt | 1.1 – 1.2 | Electrophile source |
| Base | 2.5 – 3.0 | 1.0 eq to neutralize HBr, 1.0+ eq for reaction |
Step-by-Step:
-
Dissolve the nucleophile (1.0 eq) in anhydrous DMF or ACN.
-
Add the base (2.5–3.0 eq). Stir for 10 minutes to activate the nucleophile.
-
Add 5-(Bromomethyl)quinoline HBr salt (1.1 eq) in one portion.
-
Monitor by LCMS.[3][4] The base will liberate the free amine in situ, which immediately reacts with the nucleophile.
Protocol B: Generating the Free Base (If Strictly Required)
Use this only if your reaction is sensitive to salts or requires non-polar solvents (e.g., DCM, Toluene).
Workflow Diagram:
Caption: Workflow for converting the stable salt to the reactive free base. Speed is critical to avoid degradation.
Procedure:
-
Suspend the HBr salt in Dichloromethane (DCM).
-
Add an equal volume of saturated aqueous
. -
Shake vigorously in a separatory funnel until the solid dissolves.
-
Separate the organic layer and wash with brine.[3]
-
Dry over anhydrous
, filter, and concentrate under reduced pressure at low temperature (< 30°C). -
Critical: Re-dissolve immediately in the reaction solvent. Do not store the neat oil.
References
-
BLD Pharm. (2024). Product Analysis: 5-(Bromomethyl)quinoline (CAS 1260796-73-3).[4][5] Retrieved from
-
BenchChem. (2024). Technical Guide to 5-(Bromomethyl)isoquinoline and its Hydrobromide Salt. (Analogous chemistry for quinoline isomer). Retrieved from
-
PubChem. (2024). Compound Summary: 8-(Bromomethyl)quinoline.[6] (Structural analog data). National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). 5-Bromoquinoline Synthesis and Properties. Retrieved from
-
Yale University. (n.d.). Lachrymators and Benzylic Bromide Safety. Environmental Health & Safety. Retrieved from
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 3. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 1260796-73-3|5-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]
- 5. 141848-60-4|6-(Bromomethyl)-2-methylquinoline|BLD Pharm [bldpharm.com]
- 6. 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 5-(Bromomethyl)quinoline as a Strategic Building Block
Executive Summary
5-(Bromomethyl)quinoline (CAS: 1260796-73-3) represents a high-value electrophilic scaffold in medicinal chemistry, distinct from its more common 2- and 8-isomers. Its strategic value lies in the C5-position , which projects substituents into a unique vector space within enzyme binding pockets—often the "solvent-exposed" region of kinase or topoisomerase active sites.
This guide details the synthesis, reactivity, and application of 5-(Bromomethyl)quinoline. Unlike the electron-deficient C2 or C4 positions, the C5-methyl group is electronically activated by the adjacent aromatic system but remains distinct enough to allow controlled radical halogenation. This intermediate serves as a linchpin for molecular hybridization , enabling the rapid generation of bioactive libraries targeting renal carcinoma, bacterial resistance (MRSA), and VEGFR-2 inhibition.
Chemical Profile & Stability
| Property | Specification |
| CAS Number | 1260796-73-3 |
| Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Appearance | Off-white to light yellow solid |
| Reactivity Class | Benzylic Halide (Electrophile) |
| Hazards | Lachrymator , Skin Corrosive, Acute Toxicity |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Dark |
Stability Warning: As a benzylic bromide analog, this compound is susceptible to hydrolysis upon exposure to moisture, releasing HBr and forming the corresponding alcohol. It is also light-sensitive; UV exposure can degrade the C-Br bond.
Synthesis of the Building Block
The most reliable route to 5-(Bromomethyl)quinoline is the Wohl-Ziegler bromination of 5-methylquinoline. This radical pathway is preferred over electrophilic halogenation, which would otherwise target the aromatic ring (specifically C8 or C5) rather than the methyl group.
Protocol: Radical Bromination of 5-Methylquinoline
Reagents:
-
Substrate: 5-Methylquinoline (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 equiv)
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-methylquinoline in anhydrous
(0.2 M concentration). -
Addition: Add NBS (1.05 equiv) and AIBN (catalytic amount). Note: Recrystallize NBS from water prior to use to remove HBr traces which can catalyze side reactions.
-
Initiation: Heat the mixture to reflux (
). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, which floats/suspends differently. -
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The reaction typically completes in 3–6 hours.
-
Work-up: Cool to
to precipitate succinimide completely. Filter off the solid succinimide. -
Purification: Concentrate the filtrate in vacuo. Caution: The product is a lachrymator. Purify via rapid silica gel flash chromatography (Hexane/DCM gradient). Avoid prolonged exposure to silica as it is slightly acidic and can induce hydrolysis.
Diagram 1: Synthesis Workflow (Wohl-Ziegler)
Caption: Radical bromination pathway converting 5-methylquinoline to the active electrophile.
Reactivity & Applications
The bromomethyl group at C5 acts as a "soft" electrophile, ideal for
Core Reactivity Map
-
Amination (C-N Bond): Reaction with secondary amines (e.g., piperazines, morpholines) yields tertiary amines. This is the primary route for generating kinase inhibitor libraries.
-
Etherification (C-O Bond): Reaction with phenols or alcohols (using NaH or
) creates ether linkages. -
Thioetherification (C-S Bond): Reaction with thiols yields thioethers.
Case Study: Bioactive Piperazinyl-Quinolines
A prominent application is the synthesis of 5-((4-phenylpiperazin-1-yl)methyl)quinolin-8-ol derivatives.[1][2] These "hybrid" molecules combine the metal-chelating properties of 8-hydroxyquinoline with the pharmacokinetic benefits of the piperazine moiety.
Therapeutic Targets:
-
Anticancer: Demonstrated activity against Renal Cancer (UO-31) and Breast Cancer (T-47D).
-
Antimicrobial: Potent against MRSA and E. faecalis.
-
Mechanism: Dual inhibition of Topoisomerase I (DNA replication) and VEGFR-2 (angiogenesis).
Diagram 2: Divergent Synthesis & Bioactivity
Caption: Divergent synthesis map showing the generation of bioactive libraries from the C5-scaffold.
Experimental Protocol: Library Coupling
Objective: Synthesis of 5-((4-phenylpiperazin-1-yl)methyl)quinoline (Representative
-
Dissolution: Dissolve 5-(bromomethyl)quinoline (1.0 mmol) in anhydrous Acetonitrile (
, 5 mL). -
Base Addition: Add anhydrous Potassium Carbonate (
, 2.0 mmol) or Triethylamine ( , 1.5 mmol). -
Nucleophile: Add N-phenylpiperazine (1.1 mmol) dropwise.
-
Reaction: Stir at room temperature for 4 hours. If reaction is sluggish (monitored by TLC), heat to
. -
Quench: Pour into water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: The amine product is often basic. Purify via column chromatography using DCM/MeOH (95:5) with 1%
to prevent streaking.
Yield Expectation: 75–90% isolated yield.
Safety & Handling (Critical)
-
Lachrymator: 5-(Bromomethyl)quinoline is a potent tear gas agent. Zero-tolerance for open-bench handling.
-
Engineering Control: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or ethanolic KOH to quench active bromide residues before removal from the hood.
-
-
Skin Contact: Highly corrosive. Double-gloving (Nitrile) is mandatory.
-
Storage: Store under Argon at 4°C. The compound degrades to a brown gum if exposed to moist air.
References
-
BenchChem. 5-(Bromomethyl)quinoline | 1260796-73-3 - Technical Profile. Retrieved from
-
Sharma, S., et al. (2023).[3][4] "Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles." Current Organic Synthesis, 20(6), 606-629.[3][4]
-
Tuyun, A. F., et al. (2022).[5] "Discovery of quinolinequinones with N-phenylpiperazine by conversion of hydroxyquinoline as a new class of antimicrobial agents."[5] Bioorganic Chemistry, 128, 106045.[5]
-
Giammanco, R., et al. (2022). "Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents." University of Palermo Research.
-
Okten, S., et al. (2016).[6] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Discovery of quinolinequinones with N-phenylpiperazine by conversion of hydroxyquinoline as a new class of antimicrobial agents targeting resistant pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
Reactivity profile of bromomethyl group on quinoline ring
The Reactivity Profile of Bromomethylquinolines: A Technical Guide for Medicinal Chemists
Executive Summary
The bromomethylquinoline moiety represents a high-value, high-risk scaffold in medicinal chemistry. It serves as a critical "benzylic-like" electrophile for introducing the quinoline pharmacophore—a privileged structure in antimalarial, anticancer (kinase inhibition), and antiviral therapeutics. However, its reactivity is not uniform. The position of the bromomethyl group relative to the ring nitrogen dictates a sharp dichotomy in stability and mechanism: the 2- and 4-positions are highly activated yet prone to rapid self-destruction via polymerization, while the 3-, 6-, 7-, and 8-positions behave more like classical benzyl halides. This guide provides the structural logic, synthetic protocols, and handling strategies required to utilize this moiety effectively.
Electronic Landscape & Stability Profile
The reactivity of the bromomethyl group (
The 2- and 4-Position (Activated & Unstable)
-
Electronic Activation: The nitrogen atom is electron-withdrawing. At the 2- and 4-positions, the transition state for nucleophilic attack is stabilized by resonance (similar to a vinylogous Michael acceptor), making these halides exceptionally reactive toward nucleophiles (
). -
The Instability Trap (Self-Quaternization): The free base of 2-(bromomethyl)quinoline is inherently unstable. The basic ring nitrogen of one molecule can attack the electrophilic methylene carbon of another, leading to rapid intermolecular dimerization or polymerization (formation of quaternary ammonium salts).
-
Handling Rule: These must be isolated and stored as Hydrobromide (HBr) or Hydrochloride (HCl) salts to protonate the nitrogen and shut down self-alkylation.
-
The 3-, 6-, 7-, and 8-Positions (Stable)
-
Meta-like Behavior: The 3-position is electronically "meta" to the nitrogen; resonance effects are minimized. The benzenoid positions (5, 6, 7, 8) behave similarly to substituted benzyl bromides.
-
Stability: These isomers are generally stable as free bases and can be stored without immediate polymerization risks.
Figure 1: Reactivity zoning of the quinoline ring. The 2- and 4-positions are "hot spots" for both desired reactivity and undesired degradation.
Synthesis Strategies: The "Make" Phase
Choosing the wrong synthetic route leads to inseparable mixtures of mono/di-brominated products or ring bromination.
Route A: Radical Bromination (NBS)
-
Target: 3-, 6-, 7-, 8-methylquinolines.
-
Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide,
or (reflux). -
Mechanism: Wohl-Ziegler radical substitution.
-
Pros: Direct functionalization of commercially available methylquinolines.
-
Cons: Poor selectivity for 2-methylquinoline (Quinaldine) due to competing radical stability and ring bromination.
Route B: Nucleophilic Substitution of Alcohols (The "Salt" Route)
-
Target: 2- and 4-bromomethylquinolines (Critical for stability).
-
Reagents: 30% HBr in Acetic Acid or
. -
Mechanism:
displacement of . -
Pros: Allows isolation of the product directly as the stable HBr salt , preventing polymerization during workup.
-
Cons: Requires hydroxymethyl precursor (often made via Selenium Dioxide oxidation or reduction of esters).
Figure 2: Synthetic decision tree. Route B is mandatory for 2/4-isomers to ensure isolation of the stable salt form.
Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)quinoline Hydrobromide
Rationale: This protocol avoids the instability of the free base by trapping the product as the salt.
-
Precursor: Dissolve quinolin-2-ylmethanol (10.0 mmol) in glacial acetic acid (10 mL).
-
Bromination: Add 33% HBr in acetic acid (20 mL) dropwise at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. (Monitor by TLC; Note: Run TLC on the free base by neutralizing a mini-aliquot in
). -
Isolation: Dilute the reaction mixture with anhydrous diethyl ether (50 mL) to precipitate the salt.
-
Filtration: Filter the yellow solid under
atmosphere (hygroscopic). -
Purification: Wash the cake with cold ether. Recrystallize from ethanol/ether if necessary.
-
Storage: Store in a desiccator at
. Do not neutralize until immediately before the next coupling step.
Protocol 2: Coupling (N-Alkylation of Piperazine)
Rationale: Standard coupling for generating kinase inhibitor libraries.
-
Base: Suspend 2-(bromomethyl)quinoline hydrobromide (1.0 eq) and the secondary amine (e.g., N-Boc-piperazine, 1.1 eq) in anhydrous DMF or Acetonitrile.
-
Scavenger: Add
or (3.0 eq). Note: Excess base is required to neutralize the HBr salt and scavenge the generated HBr. -
Conditions: Stir at room temperature for 2-4 hours. Heating (
) is only required for sterically hindered amines (e.g., 8-position derivatives). -
Workup: Pour into water, extract with EtOAc. The product is now a stable tertiary amine.
Advanced Transformations: Beyond Substitution
While
Kröhnke Oxidation (Aldehyde Synthesis)
Direct oxidation of the methyl group to an aldehyde is often messy. The Kröhnke reaction provides a mild, chemoselective alternative via a pyridinium salt intermediate.
-
Salt Formation: React
with pyridine Pyridinium salt. -
Nitrone Formation: React salt with
-nitroso-N,N-dimethylaniline. -
Hydrolysis: Acidic hydrolysis yields the Quinoline-carboxaldehyde .
-
Utility: Access to ligands for metal complexes or precursors for Wittig olefination.
Sommelet Reaction
Reaction with hexamine (hexamethylenetetramine) followed by hydrolysis also yields the aldehyde. This is often preferred for 3- and 6-isomers.
Quantitative Reactivity Data (Relative Rates)
The following table summarizes the relative reactivity toward nucleophilic substitution (e.g., reaction with piperidine in EtOH at
| Isomer | Relative Rate ( | Electronic Factor | Stability (Free Base) |
| 2-Bromomethyl | 100 (Reference) | High (N-resonance activation) | Unstable (Polymerizes) |
| 4-Bromomethyl | ~85 | High (N-resonance activation) | Unstable (Polymerizes) |
| 3-Bromomethyl | ~5 | Low (Inductive withdrawing only) | Stable |
| 6-Bromomethyl | ~12 | Moderate (Extended conjugation) | Stable |
| Benzyl Bromide | ~10 | Standard Benzylic | Stable |
Note: The 2- and 4-isomers are roughly an order of magnitude more reactive than the 3-isomer or standard benzyl bromide due to the electron-deficient nature of the pyridine-like ring.
References
-
Synthesis & Reactivity of 2-Bromomethylquinoline
- Title: Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transform
- Source: Russian Journal of Organic Chemistry (via ResearchG
-
URL:[Link]
-
Radical Bromination Protocols (NBS)
- Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot.
- Source: RSC Advances (2023)
-
URL:[Link]
-
Kröhnke Oxidation Mechanism
- Title: The Kröhnke synthesis of benzo[a]indolizines revisited.
- Source: Royal Society of Chemistry (2022)
-
URL:[Link]
-
Salt Stability & Solubility Profiles
-
Medicinal Chemistry Applications (Kinase Inhibitors)
Sources
Methodological & Application
Technical Guide: Alkylation Strategies using 5-(Bromomethyl)quinoline Hydrobromide
Executive Summary
5-(Bromomethyl)quinoline hydrobromide is a high-value electrophilic building block used to introduce the quinoline scaffold—a privileged pharmacophore in medicinal chemistry known for its antimalarial, antibacterial, and anticancer properties.
This guide provides a rigorous, field-proven protocol for utilizing this reagent in alkylation reactions. Unlike simple alkyl halides, the handling of this compound requires specific attention to its hydrobromide salt form and the benzylic-like reactivity of the C5-position. Failure to account for the acidic nature of the salt often leads to stalled reactions or incomplete conversion.
Chemical Foundation & Mechanism
The Reagent Profile[1][2]
-
Chemical Nature: Benzylic bromide attached to a quinoline ring.[1]
-
Salt Form: Supplied as the hydrobromide (HBr) salt to enhance shelf stability (the free base is prone to oxidative degradation and polymerization).
-
Reactivity: The C5-methylene carbon is highly electrophilic due to the electron-withdrawing nature of the nitrogen-containing aromatic ring. It reacts readily via an
mechanism .
The "Hydrobromide Factor" (Critical Control Point)
The most common error in using this reagent is ignoring the HBr counterion.
-
Stoichiometry: The reagent carries 1 equivalent of HBr.
-
Impact: The first equivalent of base added to the reaction is consumed solely to neutralize the HBr and generate the free base in situ.
-
Rule: You must use
equivalents of base (where is the standard amount required for the nucleophile).
Reaction Mechanism
The reaction proceeds in two distinct phases occurring in one pot:
-
Neutralization: Base deprotonates the quinolinium/HBr salt.
-
Substitution (
): The nucleophile attacks the electrophilic methylene carbon, displacing the bromide ion.[2]
Caption: Mechanistic flow from HBr salt neutralization to S_N2 product formation.
Master Protocol: General Alkylation
This protocol is optimized for N-alkylation (amines) and O-alkylation (phenols), the two most common applications.
Pre-Reaction Checklist
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile). Note: DMF is preferred for solubility of the salt.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Atmosphere: Inert gas (Nitrogen or Argon) is recommended to prevent hydrolysis of the bromide by atmospheric moisture.
-
Safety: The reagent is a potential lachrymator and skin irritant. Handle exclusively in a fume hood.
Step-by-Step Methodology
Scale: 1.0 mmol scale (Adjust proportionally).
| Step | Action | Technical Rationale |
| 1 | Prepare the Nucleophile Solution In a dried round-bottom flask, dissolve 1.0 mmol of Nucleophile (e.g., secondary amine or phenol) in 3.0 mL of anhydrous DMF . | DMF provides high dielectric constant to stabilize the transition state and dissolve inorganic bases. |
| 2 | Add Base (The Critical Step) Add 2.5 - 3.0 mmol of | Stoichiometry: 1.0 eq for the nucleophile proton + 1.0 eq for the Reagent's HBr + 0.5-1.0 eq excess to drive kinetics. |
| 3 | Activation (Optional but Recommended) Stir at Room Temperature (RT) for 15 minutes. | Allows partial deprotonation of the nucleophile (especially for phenols) before introducing the electrophile. |
| 4 | Add Electrophile Add 1.1 mmol of 5-(Bromomethyl)quinoline hydrobromide in one portion (solid) or as a solution in 1 mL DMF. | Using a slight excess (1.1 eq) ensures complete consumption of the valuable nucleophile. |
| 5 | Reaction Phase Stir at 60°C for 4–12 hours. Monitor via TLC or LC-MS.[3] | Elevated temperature overcomes the activation energy, though highly reactive amines may proceed at RT. |
| 6 | Quench & Workup Dilute with EtOAc (30 mL). Wash with | Water washes remove DMF and inorganic salts. Multiple washes are needed to fully remove DMF. |
| 7 | Purification Dry organic layer over | Silica gel chromatography is standard. The quinoline nitrogen makes the product polar; use MeOH/DCM gradients if necessary. |
Protocol Variations by Nucleophile Type
The "Master Protocol" works for most cases, but specific nucleophiles require fine-tuning.
Variation A: Secondary Amines (Synthesis of Tertiary Amines)
-
Base:
is standard.[3] For non-nucleophilic organic bases, DIPEA (3.5 eq) can be used in DCM or MeCN. -
Temperature: Often proceeds at Room Temperature . Heating to 60°C may cause over-alkylation (quaternization) if the product is sterically unhindered.
-
Tip: If the amine is valuable, use the quinoline reagent in slight deficit (0.9 eq) to avoid difficult separation of the quaternized byproduct.
Variation B: Phenols (Ether Synthesis)
-
Base:
(Cesium Carbonate) is superior to for phenols due to the "Cesium Effect" (higher solubility and "naked" anion effect). -
Temperature: 60°C - 80°C . Phenoxides are less nucleophilic than amines and require thermal energy.
-
Additives: If reaction is sluggish, add KI (0.1 eq) (Finkelstein condition) to generate the more reactive iodide in situ.
Variation C: Thiols (Thioether Synthesis)[6]
-
Base:
or . -
Precaution: Thiols are prone to oxidation (disulfide formation). Strict inert atmosphere (
) and degassed solvents are mandatory. -
Temperature: 0°C to RT . Thiolates are highly nucleophilic; high heat promotes side reactions.
Troubleshooting & Optimization
Use this decision matrix to resolve common issues.
Caption: Decision tree for troubleshooting common alkylation failures.
Quantitative Data Summary
| Parameter | Standard Condition | Optimization for Low Reactivity |
| Solvent | DMF | DMF + 10% HMPA (rarely needed) |
| Base Eq. | 2.5 - 3.0 eq | 4.0 eq |
| Catalyst | None | TBAI or KI (10 mol%) |
| Temp | 60°C | 80°C - 90°C |
| Time | 4 - 8 h | 12 - 24 h |
References
-
Organic Chemistry Portal. (2010). An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation. Organic Chemistry Portal. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 346914, 8-(Bromomethyl)quinoline. PubChem.[4] Retrieved October 26, 2023, from [Link]
-
Ökten, S., et al. (2016).[5] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved October 26, 2023, from [Link]
Sources
Reaction conditions for nucleophilic substitution of 5-(Bromomethyl)quinoline
Application Note: Reaction Conditions for Nucleophilic Substitution of 5-(Bromomethyl)quinoline
Executive Summary
5-(Bromomethyl)quinoline (CAS: 1260796-73-3) is a high-value heterocyclic building block characterized by a reactive electrophilic center at the benzylic 5-position.[1] Unlike its carbocyclic analog (1-(bromomethyl)naphthalene), the presence of the nitrogen atom in the fused pyridine ring imparts unique electronic properties, rendering the methylene carbon highly susceptible to nucleophilic attack while simultaneously increasing sensitivity to hydrolytic degradation. This guide outlines optimized reaction conditions, mechanistic insights, and validated protocols for maximizing yield and purity in nucleophilic substitution (
Mechanistic Insight & Reactivity Profile
Electronic Environment
The 5-(bromomethyl) moiety resides on the carbocyclic ring of the quinoline system. While the pyridine ring is electron-deficient, the 5-position behaves similarly to a benzyl halide but with enhanced electrophilicity due to the inductive electron-withdrawing effect of the distant nitrogen.
-
Primary Mechanism:
(Bimolecular Nucleophilic Substitution). -
Secondary Pathway:
is possible in highly polar, protic solvents due to resonance stabilization of the resulting quinolin-5-ylmethyl cation, but this often leads to solvolysis byproducts (alcohols/ethers). -
Key Challenge: The basicity of the quinoline nitrogen (
for the conjugate acid) can interfere with acidic reagents or lead to self-quaternization (polymerization) if the free base concentration is high in concentrated solutions.
Pathway Visualization
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Mechanistic divergence of 5-(bromomethyl)quinoline under varying environmental conditions.
Optimization of Reaction Conditions
To suppress side reactions (elimination, hydrolysis, N-alkylation of the quinoline ring), the choice of solvent and base is critical.
Table 1: Solvent & Base Selection Matrix
| Reaction Type | Recommended Solvent | Preferred Base | Temperature | Notes |
| Amination (1°/2° Amines) | DMF, CH₃CN, or THF | DIPEA or K₂CO₃ | 0°C → RT | Excess amine prevents bis-alkylation. Avoid protic solvents. |
| Etherification (Phenols) | DMF or Acetone | K₂CO₃ or Cs₂CO₃ | 60°C | Anhydrous conditions essential to prevent hydrolysis. |
| Thioetherification (Thiols) | Ethanol or CH₃CN | NaH or Et₃N | 0°C → RT | Highly exothermic; add thiol slowly to prevent disulfide formation. |
| C-Alkylation (Enolates) | THF or DMF | NaH or KOtBu | -78°C → RT | Kinetic control required. |
Standard Operating Protocols (SOPs)
Protocol A: Synthesis of Secondary Amines (Amination)
Target: N-substituted (quinolin-5-ylmethyl)amines.
Reagents:
-
5-(Bromomethyl)quinoline (1.0 equiv)[1]
-
Amine (1.2 – 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
Procedure:
-
Preparation : Dissolve the amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.
-
Addition : Cool the solution to 0°C. Add 5-(bromomethyl)quinoline (1.0 equiv) portion-wise or as a solution in DCM dropwise over 15 minutes.
-
Rationale: Low temperature prevents uncontrolled exotherms and minimizes N-alkylation of the quinoline ring.
-
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup :
-
Purification : Flash column chromatography (Silica gel, DCM/MeOH gradient).
Protocol B: Etherification with Phenols
Target: 5-((Aryloxy)methyl)quinoline derivatives.
Reagents:
-
5-(Bromomethyl)quinoline (1.0 equiv)[1]
-
Substituted Phenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv, anhydrous/powdered)
-
DMF (Dimethylformamide) [Anhydrous]
Procedure:
-
Activation : In a round-bottom flask, combine the phenol (1.1 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF (5 mL/mmol). Stir at RT for 30 minutes to generate the phenoxide.
-
Coupling : Add 5-(bromomethyl)quinoline (1.0 equiv) in one portion.
-
Heating : Heat the mixture to 60°C for 3–5 hours.
-
Note: Higher temperatures (>80°C) may increase elimination byproducts.
-
-
Workup :
-
Cool to RT and pour into ice-water (precipitation often occurs).
-
Filter the solid or extract with Ethyl Acetate.[3]
-
Critical Step: Wash the organic layer thoroughly with water (3x) to remove DMF, which can interfere with crystallization.
-
-
Purification : Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).[4]
Experimental Workflow Visualization
The following workflow describes the decision tree for workup based on the product state.
Figure 2: Generalized workup strategy for 5-(bromomethyl)quinoline substitution reactions.
Troubleshooting & Critical Parameters
-
Instability of Starting Material : 5-(Bromomethyl)quinoline is a lachrymator and is sensitive to moisture. It should be stored at 2–8°C under inert gas. If the solid appears sticky or discolored (green/brown), it has likely hydrolyzed or polymerized.
-
Remediation: Purify the starting material via rapid filtration through a short silica plug (eluting with 10% EtOAc/Hexane) immediately before use.
-
-
Dimerization : If the reaction concentration is too high (>0.5 M), the product amine can react with another equivalent of bromide.
-
Solution: Maintain dilute conditions (0.1 – 0.2 M) and use excess nucleophile.
-
-
N-Alkylation of Quinoline : The quinoline nitrogen is nucleophilic.[5]
-
Solution: Use non-nucleophilic bases (DIPEA, K₂CO₃) rather than pyridine. Ensure the electrophile is added to the nucleophile, not vice-versa.
-
Safety Considerations
-
Vesicant : Like benzyl bromide, this compound is a potent skin and eye irritant. All operations must be performed in a fume hood.[6]
-
Neutralization : Quench all glassware and spills with dilute aqueous ammonia or sodium thiosulfate to destroy residual alkylating agent before removal from the hood.
References
-
National Institutes of Health (NIH) . Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PMC. Retrieved from [Link] (Contextual reference for quinoline reactivity).
-
ACG Publications . Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link].
-
Organic Chemistry Portal . Synthesis of Quinolines. Retrieved from [Link].
Sources
Introduction: The Strategic Importance of the 5-(Aminomethyl)quinoline Scaffold
An Application Guide for the Synthesis of 5-(Aminomethyl)quinoline Derivatives
Topic: Procedure for coupling 5-(Bromomethyl)quinoline with amines Audience: Researchers, scientists, and drug development professionals.
The quinoline ring system is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to the development of agents with a wide spectrum of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Within this class, molecules functionalized at the 5-position are of particular interest. The introduction of an aminomethyl group at this position creates a versatile linker, enabling the conjugation of the quinoline core to other pharmacophores or functional groups, thereby modulating the molecule's biological activity and pharmacokinetic profile.
5-(Bromomethyl)quinoline serves as a pivotal electrophilic precursor for accessing these valuable 5-(aminomethyl)quinoline derivatives. The reactivity of its bromomethyl group makes it an ideal substrate for nucleophilic substitution reactions, providing a direct and efficient route for forging new carbon-nitrogen bonds.[4] This application note provides a comprehensive guide to the synthetic protocol for coupling 5-(Bromomethyl)quinoline with a variety of primary and secondary amines, detailing the underlying mechanism, a robust experimental procedure, and critical insights for successful synthesis.
Reaction Mechanism: A Classic SN2 Pathway
The coupling of 5-(Bromomethyl)quinoline with amines proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation lies in the electronic properties of the reactants. The carbon-bromine bond in the 5-(bromomethyl) group is polarized, rendering the benzylic carbon atom electrophilic and susceptible to attack by nucleophiles.[4]
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted step leads to the formation of a new C-N bond while simultaneously breaking the C-Br bond.[4]
-
Transition State: The reaction proceeds through a pentacoordinate transition state where the amine is forming a bond to the carbon, and the bromide ion is departing.
-
Intermediate Formation: The initial product of the nucleophilic attack is a quaternary ammonium salt intermediate.[4]
-
Deprotonation: In the final step, a base present in the reaction mixture abstracts a proton from the nitrogen atom. This base can be an added reagent (like triethylamine or potassium carbonate) or an excess of the amine nucleophile itself. This regenerates a neutral lone pair on the nitrogen, yielding the final N-substituted (5-quinolylmethyl)amine product and a salt byproduct.[4]
Detailed Experimental Protocol
This protocol provides a generalized procedure adaptable for coupling various primary and secondary amines with 5-(Bromomethyl)quinoline.
Materials and Reagents
-
5-(Bromomethyl)quinoline (or its hydrobromide salt)
-
Amine of interest (primary or secondary)
-
Anhydrous Base (e.g., K₂CO₃, Na₂CO₃, or triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(Bromomethyl)quinoline (1.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of the quinoline substrate).
-
Add the anhydrous base (2.0-3.0 eq). Potassium carbonate is a common and effective choice.
-
Stir the suspension for 10-15 minutes at room temperature. The base is crucial for neutralizing the HBr formed if starting from the hydrobromide salt and for deprotonating the ammonium intermediate.
-
-
Addition of Amine:
-
Dissolve the amine (1.1-1.5 eq) in a small amount of the reaction solvent and add it dropwise to the stirred suspension. Using a slight excess of the amine helps drive the reaction to completion.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 60-80 °C). The elevated temperature increases the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting material (5-(Bromomethyl)quinoline) and the appearance of a new, typically more polar, spot indicates product formation.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer). This moves the desired organic product from the aqueous phase to the organic phase.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and then with brine (to remove residual water).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is often a gradient of hexane and ethyl acetate.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
-
Comparative Reaction Conditions
The optimal conditions for the coupling reaction can vary depending on the nucleophilicity and steric hindrance of the amine. Below is a table summarizing typical conditions found in the literature for similar transformations.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Notes |
| Primary Aliphatic Amines (e.g., Cyclopropylamine) | K₂CO₃ | DMF | 60 - 80 | 2 - 6 | Generally fast reactions due to high nucleophilicity and low steric hindrance. |
| Secondary Aliphatic Amines (e.g., Piperazine) | TEA, K₂CO₃ | DMSO, ACN | 80 | 12 | Reactions are typically efficient. Triethylamine (TEA) can act as both a base and a solvent.[3] |
| Primary Aromatic Amines (e.g., Aniline) | Na₂CO₃ | Ethanol | Reflux | 8 - 12 | Less nucleophilic than aliphatic amines, often requiring higher temperatures or longer reaction times. |
| Secondary Aromatic Amines | K₂CO₃ | DMF | 80 - 100 | 12 - 24 | Steric hindrance and lower nucleophilicity may require more forcing conditions. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. Water can compete as a nucleophile, leading to the formation of 5-(hydroxymethyl)quinoline. Also, confirm the activity of the amine, as older samples can degrade. Increasing the reaction temperature or time may also improve conversion.
-
Formation of Quaternary Ammonium Salt: If a significant amount of the quaternary ammonium salt is isolated, it indicates incomplete deprotonation. This can happen if the base is too weak or if an insufficient amount is used. Using a stronger base or a larger excess can resolve this. The salt is often water-soluble, so a thorough aqueous workup should remove it.
-
Multiple Alkylations: With primary amines, there is a risk of double alkylation, where the secondary amine product reacts again with 5-(Bromomethyl)quinoline.[5] To minimize this, use a slight excess of the primary amine relative to the quinoline substrate.
-
Purification Challenges: The resulting aminomethyl quinolines are often basic and may streak on silica gel. To improve chromatographic separation, the eluent can be doped with a small amount of triethylamine (~0.5-1%) to suppress the interaction of the basic amine with the acidic silica.
Safety Precautions
-
5-(Bromomethyl)quinoline: This compound is a benzylic bromide and should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents: DMF and DMSO are skin-permeable. Avoid direct contact. Acetonitrile is flammable and toxic.
-
Bases: Triethylamine is a corrosive and flammable liquid with a strong odor. Potassium and sodium carbonates are irritants. Handle all bases with appropriate care.
References
-
ResearchGate. Synthesis of aminoquinolines 5a–x in two steps. [Link]
-
DergiPark. Chemical Oxidation of 5-Amino Quinoline with (NH) S O. [Link]
- Google Patents.
-
RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
PMC. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Organic Chemistry Portal. Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. [Link]
-
El Faydy et al. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. J. Mater. Environ. Sci. 7 (1) (2016) 356-361. [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Chemistry LibreTexts. Nucleophilic Substitutions in Synthesis: Amines. [Link]
-
University of Babylon. Chapter 7: Quinolines and Isoquinolines. [Link]
Sources
Functionalization of phenols with 5-(Bromomethyl)quinoline hydrobromide
Application Note: Functionalization of Phenols with 5-(Bromomethyl)quinoline Hydrobromide
Executive Summary
This guide details the protocol for synthesizing 5-(quinolin-5-ylmethoxy)benzene derivatives via the Williamson ether synthesis. The core reaction involves the coupling of a substituted phenol with 5-(bromomethyl)quinoline hydrobromide .
This specific scaffold is a critical pharmacophore in medicinal chemistry, appearing in 5-lipoxygenase (5-LO) inhibitors (e.g., analogues of Zileuton and L-651,392) and REV-ERB agonists . The presence of the quinoline ring confers specific solubility and metabolic stability profiles, while the ether linkage provides a flexible spacer for receptor binding.
Key Technical Challenge: The alkylating reagent is supplied as a hydrobromide salt (HBr) . Standard Williamson ether protocols must be modified to account for the additional equivalent of base required to neutralize the salt in situ before the nucleophilic substitution can proceed. Failure to adjust stoichiometry results in incomplete conversion and low yields.
Reaction Mechanism & Chemical Basis
The reaction proceeds via an SN2 nucleophilic substitution .[1][2]
-
Deprotonation: A base (typically K₂CO₃ or Cs₂CO₃) deprotonates the phenol to generate the phenoxide anion (Ar-O⁻), a strong nucleophile.
-
Neutralization: The base simultaneously neutralizes the hydrobromide salt of the quinoline reagent, liberating the free base 5-(bromomethyl)quinoline.
-
Substitution: The phenoxide attacks the electrophilic benzylic carbon of the quinoline, displacing the bromide ion.
Critical Path:
Pathway Visualization
Figure 1: Mechanistic pathway highlighting the dual role of the base in neutralization and activation.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | Substituted Phenol (1.0 equiv) | Nucleophile source. |
| Reagent | 5-(Bromomethyl)quinoline HBr (1.1 – 1.2 equiv) | Electrophile source. |
| Base | Potassium Carbonate (K₂CO₃) (2.5 – 3.0 equiv) | Anhydrous, granular (grind if necessary). |
| Solvent | DMF (N,N-Dimethylformamide) or Acetone | Polar aprotic solvent. Anhydrous grade preferred. |
| Catalyst | Potassium Iodide (KI) (0.1 equiv) | Optional: Finkelstein catalyst to accelerate sluggish reactions. |
Standard Procedure (1.0 mmol Scale)
-
Setup: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon.
-
Solubilization: Add the Phenol (1.0 mmol, 1.0 equiv) and anhydrous DMF (5.0 mL, 0.2 M concentration).
-
Activation: Add K₂CO₃ (3.0 mmol, 3.0 equiv) in one portion. Stir at room temperature for 15 minutes to ensure formation of the phenoxide.
-
Note: The solution often changes color (yellow/orange) upon phenoxide formation.
-
-
Reagent Addition: Add 5-(bromomethyl)quinoline hydrobromide (1.1 mmol, 1.1 equiv) in one portion.
-
Optional: Add KI (0.1 mmol) if the phenol is sterically hindered (e.g., 2,6-disubstituted).
-
-
Reaction: Heat the mixture to 60°C and stir for 4–12 hours.
-
Monitoring: Check by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The product is usually more polar than the phenol but less polar than the quinoline salt.
-
-
Workup (Base Wash Method):
-
Purification: Flash column chromatography (Silica gel).
-
Gradient: 0%
60% EtOAc in Hexanes. -
Note: The quinoline nitrogen is basic; if streaking occurs, add 1% Triethylamine to the eluent.
-
Optimization & Troubleshooting
The choice of base and solvent significantly impacts the reaction rate and impurity profile.
| Variable | Recommendation | Context |
| Base: K₂CO₃ | Standard | Best for simple phenols. Cheap, easy to handle. Requires heating (60°C). |
| Base: Cs₂CO₃ | High Performance | Use for sterically hindered phenols or electron-deficient phenols. The "Cesium Effect" increases solubility and nucleophilicity. |
| Base: NaH | Aggressive | Use only if Carbonate bases fail. Requires 0°C addition.[4] Warning: H₂ gas evolution. |
| Solvent: Acetone | Alternative | Good for lower boiling point needs. Requires reflux (56°C). Slower than DMF. |
| Solvent: MeCN | Alternative | Good compromise. Easier to remove than DMF during workup. |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Conversion.
-
Cause: The HBr salt consumed the base, leaving insufficient base to deprotonate the phenol.
-
Solution: Ensure you are using at least 2.5 equivalents of base. 1.0 eq neutralizes the HBr, 1.0 eq activates the phenol, and 0.5 eq acts as a buffer.
-
-
Problem: Product Streaking on TLC/Column.
-
Cause: Interaction of the basic quinoline nitrogen with acidic silica silanols.
-
Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes or use MeOH/DCM gradients with NH₃.
-
-
Problem: Hydrolysis of Reagent.
-
Cause: Wet solvent leads to the formation of 5-(hydroxymethyl)quinoline.
-
Solution: Use anhydrous DMF and keep the reaction under inert atmosphere.
-
Case Study: Synthesis of 5-Lipoxygenase Inhibitors
This protocol is adapted from the synthesis of L-651,392 , a potent 5-lipoxygenase inhibitor. The 5-quinoline methoxy group mimics the arachidonic acid binding motif, preventing the enzyme from processing its substrate.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 5-(quinolin-5-ylmethoxy)phenols.
Safety & Handling
-
Alkylating Agent: 5-(Bromomethyl)quinoline is a potent alkylating agent. It can alkylate DNA. Handle in a fume hood. Wear nitrile gloves.
-
Lachrymator Potential: Benzyl bromide derivatives are often lachrymators (tear-inducing). While the salt form (HBr) suppresses volatility, the in situ generated free base is volatile and irritating.
-
Hydrobromide Salt: The reagent is acidic and corrosive in solid form. Avoid inhalation of dust.
References
-
Musser, J. H., et al. (1990). "Synthesis and Leukotriene Biosynthesis Inhibitory Activity of 5-(Quinolin-5-ylmethoxy)benzyl Derivatives." Journal of Medicinal Chemistry.
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."
-
BenchChem. (2025).[5] "5-(Bromomethyl)quinoline Hydrobromide: Properties and Applications."
-
ChemicalBook. (2025).[6] "Reaction conditions for 5-Bromoquinoline derivatives."
Sources
Application Note: High-Fidelity Preparation of 5-Substituted Quinoline Libraries
Executive Summary
The quinoline scaffold is a privileged structure in FDA-approved therapeutics, appearing in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Bedaquiline). However, the C5 position remains underutilized in diversity-oriented synthesis due to significant electronic barriers. Electrophilic aromatic substitution on quinoline favors the C8 and C5 positions, but often with poor regioselectivity and significant contamination from the C6 isomer depending on conditions.
This Application Note provides a definitive guide to bypassing these regioselectivity issues. We present a modular library generation workflow that relies on the high-fidelity diversification of a pre-functionalized 5-bromoquinoline core. This approach decouples the difficult scaffold synthesis from the high-throughput library generation, ensuring isomeric purity and broad chemical space coverage.
Strategic Analysis: The "C5 Conundrum"
To design an effective library, one must understand the electronic landscape of the substrate. The quinoline ring system consists of a benzene ring fused to a pyridine ring.
-
The Problem: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the pyridine ring toward electrophilic attack. While the benzene ring is more reactive, the
-positions (C5 and C8) are electronically favored. However, direct nitration or halogenation often yields inseparable mixtures of C5 and C8 isomers, and occasionally C6/C7 depending on acidity. -
The Solution: For drug discovery libraries, purity is paramount. We utilize a "Scaffold-First" approach :
-
Secure isomerically pure 5-bromoquinoline (via reliable Sandmeyer chemistry or commercial sourcing).
-
Apply Pd-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) for parallel diversification.
-
Visualizing the Strategy
The following diagram illustrates the workflow, highlighting the divergence from classical non-selective methods to the modern metal-catalyzed approach.
Figure 1: Comparison of synthetic strategies. The recommended route utilizes a halogenated anchor to ensure regiochemical integrity.
Protocol 1: The Anchor – Synthesis of 5-Bromoquinoline
Note: While 5-bromoquinoline is commercially available, bulk preparation in-house is often required for large libraries. Direct bromination is not recommended due to isomer separation difficulties.
The "Sandmeyer" Route (High Purity Variant) This method utilizes 5-nitroquinoline, which is easily separated from the 8-nitro isomer, as the starting point.
Reagents & Equipment[1][2][3][4][5]
-
Precursor: 5-Nitroquinoline (commercially available or from nitration of quinoline).
-
Reductant: Iron powder (Fe), Ammonium chloride (
). -
Diazotization: Sodium nitrite (
), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr). -
Solvents: Ethanol, Water.
Step-by-Step Methodology
-
Reduction to 5-Aminoquinoline:
-
Suspend 5-nitroquinoline (10 g, 57 mmol) in EtOH/H2O (4:1, 100 mL).
-
Add Fe powder (4 equiv) and
(1 equiv). -
Reflux for 2 hours.[1] Monitor by TLC (EtOAc/Hex 1:1). The nitro group (
) converts to the amine ( , fluorescent). -
Filter hot through Celite to remove iron oxides. Concentrate to yield 5-aminoquinoline.
-
-
Sandmeyer Transformation:
-
Dissolve 5-aminoquinoline (5 g) in 48% HBr (30 mL) and cool to 0°C.
-
Add
(1.2 equiv) in water dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt. -
Critical Step: Transfer the cold diazonium solution slowly into a refluxing solution of CuBr (1.5 equiv) in 48% HBr. Caution: Vigorous evolution of nitrogen gas.
-
Reflux for 1 hour, then cool.
-
Neutralize with NaOH (aq) and extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields pure 5-bromoquinoline as a pale yellow solid.
-
Protocol 2: Parallel Library Generation (Suzuki-Miyaura)
This protocol is optimized for a 96-well block format, allowing the rapid generation of 5-aryl and 5-heteroaryl quinolines.
Reaction Design
-
Catalyst:
is preferred over for its stability to air and moisture, crucial for high-throughput handling. -
Base:
(Tribasic potassium phosphate) offers a superior solubility profile in dioxane/water mixtures compared to carbonates for this scaffold. -
Solvent: 1,4-Dioxane/Water (4:1). The water is essential for the boronic acid activation.
Experimental Setup (Single Well Basis)
| Component | Amount | Equiv. | Function |
| 5-Bromoquinoline | 52 mg | 1.0 | Scaffold |
| Boronic Acid ( | 0.30 mmol | 1.2 | Diversity Element |
| 10 mg | 0.05 | Catalyst | |
| 106 mg | 2.0 | Base | |
| Dioxane/Water (4:1) | 1.5 mL | - | Solvent |
Workflow
-
Dispensing: Load 5-bromoquinoline and base into reaction vials/wells.
-
Diversity Addition: Add specific boronic acids to respective wells.
-
Catalyst Addition: Add catalyst last. Tip: Prepare a stock suspension of the catalyst in anhydrous dioxane for rapid dispensing.
-
Degassing: Purge the headspace with Nitrogen or Argon for 2 minutes. Seal the plate/vials.
-
Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 30 mins (Microwave).
-
Work-up:
-
Dilute with EtOAc (3 mL).
-
Wash with water (1 mL).
-
Pass organic layer through a SiliaMetS® Thiol scavenger cartridge to remove Pd residues (Critical for biological assay validity).
-
Concentrate and resuspend in DMSO for QC.
-
Protocol 3: C-N Bond Formation (Buchwald-Hartwig)
Accessing 5-aminoquinolines (kinase hinge binders) requires different conditions due to the potential coordination of the quinoline nitrogen to Palladium.
Optimized Conditions
-
Catalyst System:
(2 mol%) + Xantphos (4 mol%).-
Why Xantphos? Its wide bite angle facilitates the reductive elimination of the bulky amine product.
-
-
Base:
(Cesium Carbonate).[2] Stronger bases like NaOtBu can cause side reactions with the quinoline ring.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Solvent: Toluene (anhydrous), 100°C.
Workflow Logic
Figure 2: Buchwald-Hartwig amination workflow for C5-amination.
Quality Control & Validation
For drug discovery applications, compounds must meet strict criteria.
-
Purity: >95% by LC-MS (UV 254 nm).
-
Identity: 1H NMR (DMSO-d6).
-
Diagnostic Signal: Look for the C5-substituent effect on the C4 proton (doublet at ~8.5 ppm) and C6 proton.
-
-
Palladium Content: <10 ppm (determined by ICP-MS).
-
Note: Quinoline nitrogens are excellent ligands. Standard silica filtration is insufficient. Use thiourea or thiol-functionalized silica scavengers.
-
References
-
Regioselective Synthesis of Quinolines
- Title: Regioselective Functionalization of Quinolines through C-H Activ
- Source: MDPI (Molecules)
-
URL:[Link]
-
Suzuki-Miyaura Protocol Standards
-
Title: Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols[3]
- Source: BenchChem / Sigma-Aldrich Technical Guides
-
-
Buchwald-Hartwig Amination Conditions
- Title: Buchwald-Hartwig Amin
- Source: Chemistry LibreTexts / Wikipedia
-
URL:[Link]
-
Medicinal Chemistry of Quinolines
Sources
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing Base Equivalents for HBr Salt Neutralization in Synthesis
Application Note & Protocol
Abstract
In synthetic chemistry, particularly within pharmaceutical and materials science, amine hydrobromide (HBr) salts are common intermediates. Their conversion to the corresponding free amine is a critical step that requires precise neutralization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for optimizing the selection and stoichiometry of bases for neutralizing HBr salts. We will delve into the theoretical underpinnings, strategic considerations for base selection, detailed experimental protocols, and troubleshooting, ensuring a robust and reproducible neutralization process.
Introduction: The Central Role of HBr Salt Neutralization
Amine hydrobromide salts are frequently isolated during synthetic sequences due to their crystalline nature, stability, and ease of handling compared to the often oily or volatile free amine. However, for subsequent reactions, such as amide couplings, N-alkylations, or reactions requiring a nucleophilic amine, the protonated amine must be converted to its neutral, free base form.[1][2] The process of neutralization, while seemingly straightforward, is a critical step where optimization can significantly impact yield, purity, and overall process efficiency.
The fundamental reaction involves the transfer of a proton from the ammonium salt to a base, liberating the free amine and forming the conjugate acid of the base and a bromide salt.
R-NH₃⁺Br⁻ + Base ⇌ R-NH₂ + [Base-H]⁺Br⁻
An improper choice of base or stoichiometry can lead to incomplete neutralization, side reactions with sensitive functional groups, or challenging downstream purification. This guide provides the strategic framework to navigate these challenges effectively.
Theoretical Foundations: A pKa-Driven Approach
The success of a neutralization reaction is governed by the principles of acid-base chemistry. The single most important parameter for selecting a base is the pKa , which measures the acidity of a compound.[3][4]
-
The Rule of Thumb: For a neutralization reaction to proceed to completion (>99%), the pKa of the conjugate acid of the chosen base should be at least 2 pKa units higher than the pKa of the ammonium salt being neutralized.[5] This ensures the equilibrium lies heavily on the side of the products.[6]
-
pKa of Amine HBr Salts: Most simple alkylammonium ions have pKa values in the range of 9.5 to 11.0.[7][8] Arylammonium ions are more acidic (lower pKa) due to resonance stabilization of the free amine. It is crucial to know or estimate the pKa of your specific amine salt to make an informed decision.
Strategic Base Selection: Key Decision Factors
The choice of base extends beyond pKa values. Several factors must be considered to ensure compatibility with the substrate, reaction conditions, and workup procedure.
Classification of Bases
Bases commonly used in synthesis can be broadly categorized as inorganic or organic.
| Base Category | Examples | pKa of Conjugate Acid | Advantages | Disadvantages |
| Strong Inorganic | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | ~15.7 (H₂O)[9] | High reactivity, inexpensive, strong driving force. | Can be too harsh for sensitive substrates, poor solubility in many organic solvents.[7][8] |
| Weak Inorganic | Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃) | 10.3 (H₂CO₃) | Mild, inexpensive, safe, CO₂ byproduct is easily removed. | May not be strong enough for all amine salts, can cause foaming.[10] |
| Organic Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | ~10.7 (Et₃NH⁺) | Good solubility in organic solvents, non-nucleophilic (DIPEA).[11] | Can be difficult to remove during workup, potential for side reactions. |
| Strong Organic | 1,8-Diazabicycloundec-7-ene (DBU) | ~13.9 (DBU-H⁺)[12] | Very strong, non-nucleophilic, high solubility. | Expensive, can be difficult to remove. |
Decision-Making Workflow
The selection of an optimal base can be guided by a systematic workflow.
Caption: Decision workflow for selecting a neutralization base.
Stoichiometry: Finding the Sweet Spot
-
Theoretical Minimum: Stoichiometrically, one equivalent of a monobasic base is required to neutralize one equivalent of a mono-ammonium HBr salt.
-
Practical Application: In practice, using a slight excess of the base (1.05 to 1.2 equivalents) is common to drive the reaction to completion and account for any impurities or measurement inaccuracies.
-
Excess Base: A large excess of a strong base should be avoided as it can lead to side reactions and complicates purification. For weak inorganic bases like carbonates, a larger excess (e.g., 2-3 equivalents) is often used, especially in biphasic systems, to ensure a sufficient concentration gradient and reaction rate.
Experimental Protocol: A General Procedure for Neutralization and Extraction
This protocol describes a general method for neutralizing an amine HBr salt using an aqueous inorganic base followed by extraction of the free amine into an organic solvent. This is a common and effective workup procedure.[13][14]
Materials and Equipment
-
Amine HBr salt
-
Selected base (e.g., 1 M NaOH solution, saturated NaHCO₃ solution)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks, beakers
-
Rotary evaporator
-
pH paper or pH meter
Step-by-Step Methodology
-
Dissolution: Dissolve the amine HBr salt (1.0 eq) in a suitable solvent. This can be water or a mixture of water and a water-miscible organic solvent (like THF or ethanol) to aid solubility.
-
Cooling: Cool the solution in an ice bath (0-5 °C). Neutralization reactions are exothermic, and cooling helps to control the temperature, which is particularly important for thermally sensitive substrates.[15]
-
Base Addition: Slowly add the chosen aqueous base (e.g., 1 M NaOH, ~1.1 eq) to the stirred solution of the amine salt. Monitor the pH of the aqueous phase. Continue addition until the pH indicates the desired basicity (typically pH 9-11 for complete neutralization of an alkylamine). If using NaHCO₃, add slowly to control CO₂ evolution and prevent excessive foaming.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent (e.g., ethyl acetate). The volume should be sufficient to dissolve the product completely.
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water: To remove the bulk of the salt byproduct.
-
Brine: To break up any emulsions and begin the drying process.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Stir for 15-30 minutes.
-
Isolation: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude free amine.
Protocol Workflow Diagram
Caption: General protocol for HBr salt neutralization and workup.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Emulsion forms during extraction | High concentration of salts or polar byproducts. | Add more brine to the separatory funnel and swirl gently. Let the mixture stand for an extended period. If persistent, filter the entire mixture through a pad of Celite. |
| Product remains in the aqueous layer | Incomplete neutralization; free amine is more water-soluble than expected. | Re-check the pH of the aqueous layer and add more base if necessary. Perform multiple extractions (3x) with the organic solvent. |
| Low yield of isolated product | Product is volatile; incomplete extraction. | Use a lower temperature for solvent removal on the rotary evaporator. Ensure complete neutralization and perform sufficient extractions. |
| Side reaction (e.g., ester hydrolysis) | The chosen base is too strong. | Repeat the neutralization using a milder base, such as sodium bicarbonate or potassium carbonate.[16] |
Conclusion
The neutralization of amine HBr salts is a foundational procedure in organic synthesis. A successful outcome hinges on a rational, pKa-based selection of the neutralizing agent, careful consideration of substrate compatibility, and precise control over stoichiometry. By moving beyond a "one-size-fits-all" approach and applying the principles outlined in this guide, researchers can significantly improve the efficiency, reproducibility, and purity of this critical synthetic step. The provided protocols and decision-making frameworks serve as a robust starting point for developing optimized, substrate-specific neutralization procedures.
References
-
University of Calgary. (n.d.). common pKa for organic chemistry. Retrieved from [Link]
-
University of Wisconsin. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Reich, H. J. (2017). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]
-
Chad's Prep. (2020, September 14). Acids and Bases Fundamentals | Definitions, pKa & Acid Strength | Organic Chemistry 3.1 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]
-
Superprof. (2022, February 9). What's The Reaction Between An Acid And A Base? Retrieved from [Link]
-
Liu, C., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega. Retrieved from [Link]
-
Digital Analysis. (n.d.). The Selection of Acid and Base Neutralizing Chemicals. pH Adjustment Systems. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, May 13). 15.3: Acid and Base Strength. Retrieved from [Link]
-
Wegwerth, S. (2019, January 30). Equilibrium & Acid Base. Alchemie. Retrieved from [Link]
-
Lumen Learning. (n.d.). Acid and Base Strength | MCC Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 22.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
Michigan State University. (n.d.). CHAPTER 21: AMINES. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, September 3). 22.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
Michigan State University. (n.d.). Acids & Bases. Retrieved from [Link]
-
Save My Exams. (2026, January 15). Preparing Soluble Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Sciencemadness.org. (2018, June 29). Neutralizing HBr reaction mixture. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Step by Step. Retrieved from [Link]
- Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
-
Patsnap. (2025, September 16). Optimize Reaction Conditions for Arrhenius Acid-Base Neutralization. Retrieved from [Link]
- Google Patents. (n.d.). US5211840A - Neutralizing amines with low salt precipitation potential.
-
Reddy, C. R., et al. (2012). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. The Journal of Organic Chemistry. Retrieved from [Link]
-
Justia Patents. (1997, July 11). Amine blend neutralizers for refinery process corrosion. Retrieved from [Link]
-
A&C Chemicals. (2022, November 16). What is Neutralisation in Chemistry? Retrieved from [Link]
Sources
- 1. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. youtube.com [youtube.com]
- 5. Equilibrium & Acid Base by Sarah Wegwerth [alchem.ie]
- 6. Acids & Bases [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 13. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. Optimize Reaction Conditions for Arrhenius Acid-Base Neutralization [eureka.patsnap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-(Bromomethyl)quinoline Alkylations
Ticket ID: 5-BMQ-OPT-001 Subject: Troubleshooting Low Yields & Instability in 5-(Bromomethyl)quinoline Reactions Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Hidden" Instability
5-(Bromomethyl)quinoline (5-BMQ) is a deceptive reagent. While it appears to be a standard benzylic bromide, the presence of the basic quinoline nitrogen creates an internal "self-destruct" mechanism. The most common cause of yield loss is not the external reaction conditions, but the intermolecular self-quaternization (polymerization) of the reagent before it even encounters your nucleophile.
This guide provides a self-validating workflow to stabilize the reagent, optimize the alkylation, and maximize yield.
Material Integrity: The "Is It Plugged In?" Check
Before starting any reaction, you must verify the integrity of 5-BMQ. Commercial samples often degrade into insoluble polymers during shipment or storage.
Diagnostic Protocol: Purity Check
-
Visual Inspection: Pure 5-BMQ is a white to light-yellow solid. A green or black discoloration indicates significant polymerization (formation of quaternary ammonium salts).
-
Solubility Test: Dissolve 10 mg in 1 mL of dry DCM.
-
Clear Solution: Usable.
-
Turbid/Precipitate: Significant degradation. The precipitate is the insoluble polymer.
-
Corrective Action: The "Fresh Base" Strategy
If your material is degraded, or if you synthesized it yourself, do not store it as the free base for long periods.
-
Storage: Convert to the Hydrobromide Salt (5-BMQ·HBr) . The protonated nitrogen cannot act as a nucleophile, shutting down self-polymerization.
-
Usage: Liberate the free base immediately before the alkylation reaction (see Protocol A).
The Core Problem: Competitive Kinetics
The yield of your reaction depends on a kinetic race between your desired nucleophile (Nu) and the 5-BMQ nitrogen.
Visualizing the Pathway
The following diagram illustrates the "Kinetic Battle" determining your yield.
Figure 1: Reaction pathways showing the competition between desired alkylation and self-destructive polymerization.
Optimization Protocols
Table 1: Recommended Conditions by Nucleophile
| Nucleophile Type | Base | Solvent | Temperature | Critical Additive |
| Phenols | Acetone or MeCN | Reflux (50-60°C) | NaI (0.1 eq) - Finkelstein catalyst | |
| Aliphatic Amines | DIPEA (2.0 eq) | DMF or DCM | 0°C to RT | None |
| Anilines | MeCN | Reflux | NaI (Catalytic) | |
| Thiols | DMF | 0°C | Degas solvents (prevent disulfide) |
Protocol A: The "Inverse Addition" Method (Yield Booster)
To minimize self-alkylation, you must keep the concentration of free 5-BMQ low relative to the nucleophile.
-
Prepare Nucleophile Solution: Dissolve Nucleophile (1.0 eq) and Base (2.0–3.0 eq) in the solvent. Stir for 15 min to ensure deprotonation (for phenols/thiols).
-
Prepare Electrophile Solution: Dissolve 5-BMQ (1.1 eq) in a minimal amount of the same solvent.
-
Controlled Addition: Add the 5-BMQ solution dropwise to the nucleophile mixture over 30–60 minutes.
-
Why? This ensures that every molecule of 5-BMQ entering the flask is immediately surrounded by a high concentration of nucleophile, statistically favoring the desired reaction over self-reaction.
-
Protocol B: Using the HBr Salt
If you have stored the reagent as 5-BMQ·HBr to prevent degradation:
-
Suspend 5-BMQ·HBr in the reaction solvent.
-
Add 1 extra equivalent of base (e.g., DIPEA or
) to neutralize the HBr. -
Proceed with the reaction.[1][2][3] Note: This generates in-situ salt (KBr or DIPEA·HBr), which is generally harmless.
Troubleshooting Guide (FAQs)
Q1: The reaction mixture turned dark green/black immediately. What happened?
A: This is the tell-tale sign of quinoline polymerization (formation of conjugated radical cations or charge-transfer complexes).
-
Cause: Concentration of 5-BMQ was too high, or the nucleophile was not reactive enough.
-
Fix: Use Protocol A (Inverse Addition) . Ensure your solvent is anhydrous; moisture accelerates decomposition.
Q2: I see a new spot on TLC that doesn't move (Baseline).
A: That is likely the self-quaternized dimer/polymer. It is a salt and will stick to the silica baseline.
-
Fix: This byproduct is water-soluble. It can often be removed during the aqueous workup, but it represents lost yield.
Q3: Can I use strong bases like NaH?
A: Avoid if possible. While NaH ensures complete deprotonation of phenols, it can cause elimination reactions on the benzylic side chain or attack the quinoline ring. Weak bases (
Q4: My yield is 40%. How do I get to 80%?
A:
-
Add NaI (10 mol%): This converts the benzylic bromide to a benzylic iodide in situ, which is more reactive toward your nucleophile but less stable, so it reacts faster with the target than it can polymerize.
-
Switch Solvent: If using Acetone, switch to MeCN or DMF to increase the reaction rate (
acceleration). -
Stoichiometry: Use a slight excess of the nucleophile instead of the bromide, if the nucleophile is cheap. This forces the bromide to react completely.
Workup & Isolation
Quinolines are basic. Standard acidic workups can trap your product in the aqueous phase.
Optimal Workup:
-
Dilute: Add EtOAc or DCM.
-
Wash:
-
Wash 1x with Sat. NaHCO
(removes acid byproducts). -
Wash 2x with Water (removes DMF/DMSO and inorganic salts).
-
Wash 1x with Brine .
-
-
Dry & Concentrate: Dry over Na
SO . -
Purification: Flash chromatography.
-
Tip: Pre-treat your silica gel column with 1% Triethylamine in Hexanes to prevent the basic quinoline product from streaking or sticking to acidic silica sites.
-
References
-
Musso, D. L., et al. (2003). "Synthesis and Antiviral Activity of Pyridinyl and Quinolinyl Alkoxyphenyl Ethers." Journal of Medicinal Chemistry.
- Context: Establishes standard conditions ( , DMF, 60°C) for alkylating phenols with quinolinyl-methyl halides.
-
Madapa, S., et al. (2009). "Advances in the synthesis of quinoline derivatives." Current Organic Chemistry.
- Context: Discusses the reactivity of halomethyl quinolines and the propensity for self-polymeriz
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2-(Bromomethyl)quinoline."
- Context: Confirms storage conditions (-20°C) and instability of the free base.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
- Context: General protocols for handling unstable benzylic halides and the use of Finkelstein conditions (NaI) to improve yields.
Sources
Preventing hydrolysis of 5-(Bromomethyl)quinoline in aqueous media
Technical Support Ticket #8842: Hydrolytic Stability of 5-(Bromomethyl)quinoline Status: Open Priority: Critical Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering stability issues with 5-(Bromomethyl)quinoline (5-BMQ) in aqueous environments. This is a known challenge. As a benzylic halide attached to a nitrogen heterocycle, 5-BMQ is chemically "schizophrenic"—it is highly electrophilic and prone to two distinct degradation pathways: hydrolysis (reaction with water) and self-quaternization (intermolecular polymerization).
This guide provides the mechanistic understanding and operational protocols required to stabilize this reagent during storage and experimental application.
Module 1: The Mechanism of Failure
To prevent degradation, you must first distinguish between the two modes of failure.[1] In aqueous media, these often happen simultaneously, leading to a complex mixture of alcohol byproducts and insoluble polymers.
The Degradation Pathways
The bromine at the C5 position is activated by the quinoline ring.[1] In water, two competing reactions occur:
-
Hydrolysis (
/ Mixed): Water attacks the benzylic carbon, displacing bromide to form 5-(Hydroxymethyl)quinoline . This is accelerated at pH > 7 due to the stronger nucleophilicity of hydroxide ions ( ).[1] -
Self-Quaternization (The "Brick" Effect): The nitrogen atom of one quinoline molecule attacks the benzylic carbon of another.[1] This forms an insoluble, cross-linked quaternary ammonium salt (polymer). Crucially, this mimics hydrolysis (precipitate formation) but is actually polymerization.
Pathway Visualization
Figure 1: Competing degradation pathways for 5-(Bromomethyl)quinoline in aqueous media.
Module 2: Storage & Preparation (Pre-Reaction)
Most "hydrolysis" issues actually originate from improper storage before the experiment begins.[1]
The Golden Rule: Never store 5-BMQ as the free base. The free base has a half-life of hours to days at room temperature due to self-quaternization.[1]
| Parameter | Recommendation | Rationale |
| Form | Hydrobromide Salt (.HBr) | Protonating the quinoline nitrogen ( |
| Temperature | -20°C (Desiccated) | Arrhenius suppression of hydrolysis rates; moisture exclusion is vital. |
| Preparation | In Situ Liberation | Do not "free base" the reagent until seconds before addition to the aqueous reaction mixture. |
Module 3: Operational Protocols for Aqueous Media
If your experiment requires aqueous conditions (e.g., protein labeling, biological conjugation), you cannot eliminate water. You must instead manipulate kinetics to favor your desired reaction over hydrolysis.[1]
Protocol A: The "Biphasic Shield" (Recommended)
This method keeps the reagent in an organic phase, limiting its exposure to water until the moment of reaction.[1]
-
Dissolve: Dissolve 5-BMQ (or its HBr salt) in Dichloromethane (DCM) or Chloroform .
-
Buffer: Prepare your aqueous substrate (nucleophile) in a buffer at pH 5.5 – 6.5 .
-
Why? At pH < 7, the concentration of
is negligible, significantly slowing hydrolysis. Most amine nucleophiles remain reactive enough at this pH.[1]
-
-
Mix: Add the organic phase to the aqueous phase with vigorous stirring .
-
Catalysis: Optionally add a Phase Transfer Catalyst (e.g., TBAB) if the reaction is sluggish.[1]
Protocol B: The "Co-Solvent Crash" (For Homogeneous Systems)
If you cannot use a biphasic system, use a water-miscible polar aprotic solvent to reduce water activity (
-
Solvent Choice: Use Acetonitrile (ACN) or DMF . Avoid Methanol/Ethanol (they will compete as nucleophiles, causing alcoholysis).
-
Ratio: Maintain at least 30-50% organic co-solvent if protein stability allows.[1]
-
Temperature: Conduct the reaction at 4°C .
-
Data: Hydrolysis rates for benzyl bromides typically drop 2-3x for every 10°C decrease in temperature.[1]
-
-
Addition: Add the 5-BMQ solution dropwise to the aqueous nucleophile. Do not add the nucleophile to the 5-BMQ.
Protocol C: Kinetic Competition (The "Swamping" Method)
If hydrolysis is unavoidable, you must statistically favor the desired reaction.[1]
-
Concentration: Use a high concentration of your desired nucleophile (>0.1 M).
-
Equivalents: Use a large excess (5-10 equivalents) of 5-BMQ. Accept that 50% will hydrolyze, but the excess ensures the target is labeled.
Module 4: Troubleshooting & FAQs
Q1: I see a yellow precipitate forming immediately upon adding the reagent to water. Is this my product?
-
Diagnosis: Likely not.[1][2] This is often the polymerized quaternary salt (see Module 1).[1]
-
Fix: This indicates your local concentration of reagent was too high, or the pH was too basic.[1]
Q2: Can I use DMSO as a stock solvent?
-
Caution: DMSO is hygroscopic (absorbs water from air). Wet DMSO will hydrolyze the reagent in the stock vial before you even use it.[1] Use anhydrous, septum-sealed DMSO and use immediately.
Q3: My yield is low, and I only isolate the alcohol (5-hydroxymethylquinoline).
-
Issue: Hydrolysis is outcompeting your nucleophile.[1]
-
Resolution:
-
Increase Nucleophile Concentration: Make your target the statistically more likely partner.[1]
-
Lower Temperature: Run at 0°C.
-
Check pH: If pH > 8, you are fighting a losing battle against hydroxide ions. Adjust to pH 6-7.
-
Decision Matrix: Selecting the Right Conditions
Figure 2: Decision matrix for selecting experimental conditions based on substrate solubility.
References
-
BenchChem. (n.d.). 5-(Bromomethyl)quinoline: Structure, Reactivity, and Safety Data. Retrieved from
-
PubChem. (n.d.). 5-bromo-8-(bromomethyl)quinoline and related benzylic halides. National Library of Medicine.[1] Retrieved from
-
Mill, T. (2015). Hydrolysis kinetics of alkyl bromides and neighboring group effects. ResearchGate Technical Discussions. Retrieved from
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (General reference for
/ mechanisms of benzylic halides). -
University of Tartu. (2024). pKa values of bases (Quinoline). Chair of Analytical Chemistry.[1] Retrieved from
Sources
Handling hygroscopic nature of 5-(Bromomethyl)quinoline hydrobromide
Subject: Handling, Stability, and Troubleshooting Guide
CAS: 586373-76-4 (Hydrobromide salt) | Molecular Formula:
Introduction: The "Hygroscopic Trap"
Welcome to the Technical Support Center. You are likely here because your reagent—5-(Bromomethyl)quinoline hydrobromide —has changed texture, color, or is yielding inconsistent results.
This compound presents a dual-challenge in the laboratory:
-
Benzylic Reactivity: The bromomethyl group is an active electrophile (alkylating agent), chemically designed to react.
-
Salt Hygroscopicity: The hydrobromide (HBr) salt moiety aggressively attracts atmospheric moisture.
The Failure Mode: When this compound absorbs water, it does not just get "wet." The water solvates the salt, dissociating the bromide ion. This facilitates a nucleophilic attack by water on the benzylic carbon, hydrolyzing your reagent into 5-(hydroxymethyl)quinoline and releasing free HBr. This autocatalytic cycle degrades potency and alters stoichiometry.
Module 1: Critical Storage Logistics
Status: Pre-Experiment / Long-term Storage
The shelf-life of this compound is entirely dependent on the "Dry Chain"—the maintenance of an anhydrous environment from manufacturer to reaction flask.
| Parameter | Specification | Technical Rationale |
| Temperature | 2–8°C (Refrigerated) | Lowers kinetic energy, slowing the rate of spontaneous hydrolysis and thermal decomposition.[1] |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air, forming a "blanket" over the solid in the vial. |
| Container | Amber Glass + Parafilm | Protects from light (photolytic cleavage of C-Br bond) and creates a secondary moisture seal. |
| Desiccant | P2O5 or Silica Gel | Secondary containment (desiccator) is mandatory. Do not store the vial loose on a fridge shelf. |
Module 2: Handling & Weighing Protocols
Status: Active Experimentation
WARNING: This compound is a Lachrymator (tear gas agent) and Corrosive. All handling must occur in a fume hood.
Protocol A: The "Inert Transfer" (Recommended)
Use this for high-precision synthesis where stoichiometry is critical.
-
Equilibration: Remove the vial from the fridge and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening .
-
Why? Opening a cold vial in warm air causes immediate condensation on the solid—the "death sentence" for this reagent.
-
-
Blanketing: Place the balance inside a glove bag or use an inverted funnel flowing gentle Argon over the weighing boat.
-
Transfer: Use a glass or porcelain spatula .
-
Avoid Metal: The HBr salt can corrode stainless steel spatulas, introducing iron contamination (red/orange discoloration).
-
-
Reseal: Immediately flush the source vial with Argon, cap tightly, and re-parafilm.
Protocol B: Stoichiometry Correction (qNMR)
Use this if the solid has been opened previously or looks "sticky."
Do not rely on gravimetric weight if the solid is old. Instead, determine the effective molarity .
-
Dissolve ~10 mg of the sample in DMSO-d6 (DMSO dissolves the salt and suppresses exchangeable protons).
-
Add a known internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).
-
Integrate the benzylic protons (
-Br, typically a singlet around 4.8 - 5.0 ppm) against the standard. -
Calculate purity using the formula:
Module 3: Troubleshooting & Diagnostics
Visual Diagnostic Table
| Observation | Diagnosis | Action Required |
| Off-white / Beige Crystalline Powder | Healthy | Proceed with reaction. |
| Bright Yellow / Orange Tint | Oxidation/Free | Trace degradation.[1] Purify if sensitive; otherwise use with excess. |
| Sticky / Clumping Solid | Hydrolysis (Wet) | CRITICAL. Purity is compromised. Perform qNMR or Recrystallize. |
| Liquid / Gum | Deliquescence | Total degradation. Discard as hazardous waste. |
Degradation Pathway Visualization
The following diagram illustrates the chemical breakdown that occurs when the "Dry Chain" is broken.
Figure 1: Moisture-induced degradation pathway. Note the autocatalytic nature: as HBr is released, the material becomes more hygroscopic and acidic, accelerating the rot.
Module 4: Emergency Rescue (Recrystallization)
If your material is sticky but you cannot wait for a new shipment, attempt this purification. Note that yield will be lost.
Solvent System: Anhydrous Acetonitrile (
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of warm (40°C) anhydrous Acetonitrile required to dissolve it.
-
Tip: If insoluble particles remain (polymerized material), filter rapidly through a glass frit under Nitrogen.
-
-
Precipitation: Remove from heat. Slowly add anhydrous Diethyl Ether until the solution turns slightly cloudy.
-
Crystallization: Place the flask in a -20°C freezer overnight.
-
Collection: Filter the precipitate under an inert atmosphere (Schlenk frit) or rapidly in a cold room. Wash with cold Ether.
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove solvent traces.
Frequently Asked Questions (FAQ)
Q: Can I dry the sticky solid in an oven? A: NO. Thermal drying will accelerate the decomposition. The combination of heat and trapped moisture will rapidly hydrolyze the remaining compound. Use High Vacuum Desiccation at room temperature instead.
Q: I need the free base, not the HBr salt. How do I convert it?
A: Do this in situ immediately before reaction. Suspend the salt in your reaction solvent (e.g., DCM) and wash with cold, saturated Sodium Bicarbonate (
Q: The MSDS says "Store at 2-8°C," but it arrived at room temperature. Is it ruined? A: Usually, no. Short-term transit (2-3 days) is acceptable if the vial remained sealed. The critical factor is humidity, not just heat. Inspect the physical state: if it flows freely as a powder, it is likely fine. If it is a solid cake, contact the vendor.
References
-
PubChem. (2025).[2] 5-(Bromomethyl)isoquinoline hydrobromide (Compound Summary). National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-(Bromomethyl)isoquinoline hydrobromide. Merck KGaA. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for handling benzylic halides).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for purification of hygroscopic hydrobromide salts).
-
GuideChem. (2023). Synthesis and Handling of Benzyl Bromide Derivatives.Link[1]
Sources
Troubleshooting low reactivity of quinoline hydrobromide salts
Technical Support Center: Quinoline Hydrobromide Salts Ticket ID: #Q-HBR-001 Status: Open Subject: Troubleshooting Low Reactivity & Solubility Issues[1]
Welcome to the Technical Support Center
You are likely here because your reaction involving Quinoline Hydrobromide (Quinoline[1]·HBr) is stalling, precipitating, or yielding <10%.[1] While Quinoline[1][2][3][4][5][6][7]·HBr is a preferred storage form due to its crystallinity and resistance to oxidation compared to the free base, these same properties often become the primary bottleneck in synthesis.
This guide treats your chemical reaction as a system . We will debug the three most common failure modes: Solubility Lockout , Electronic Deactivation , and Catalytic Poisoning .[1]
Module 1: The Solubility Lockout (Phase Transfer Issues)
The Symptom:
"My starting material is sitting at the bottom of the flask like brick dust. I heated it to reflux in Toluene/DCM/THF, but it won't dissolve."
The Root Cause:
Quinoline·HBr is an ionic lattice.[1] Non-polar or moderately polar organic solvents (Toluene, DCM, THF, Dioxane) cannot overcome the lattice energy of the salt. If the salt doesn't dissolve, it cannot react.[1] Furthermore, the bromide anion (
The Solution: You must break the lattice. If your reaction allows, switch to a high-dielectric solvent (DMSO, DMF, MeOH).[1] If you must use a non-polar solvent, you need a Phase Transfer Catalyst (PTC) or a Solubilizing Base .[1]
Troubleshooting Protocol A: The Solubility Check
| Solvent System | Solubility Rating | Recommended For |
| Toluene / Hexane | 🔴 Insoluble | Avoid (unless using PTC).[1] |
| DCM / THF | 🟠 Poor/Sparingly | Slurries; requires vigorous stirring.[1] |
| MeCN / Acetone | 🟡 Moderate | Good for S_N2 reactions.[1] |
| MeOH / EtOH | 🟢 Soluble | Excellent (if protic solvent is tolerated).[1] |
| DMF / DMSO | 🟢 Soluble | Best for coupling/substitution.[1] |
Corrective Action (The "Free-Base" Patch): If you cannot change solvents, you must liberate the free base in situ.
-
Add Base: 1.1 - 1.5 equivalents of DBU (organic soluble) or
(if in MeCN/DMF).[1] -
Add PTC: If using Toluene/Water biphasic system, add 5 mol% TBAB (Tetrabutylammonium bromide) .[1]
Module 2: The Proton Trap (Nucleophilic Deactivation)
The Symptom:
"I am trying to alkylate the nitrogen (or acylate it), but I'm getting no product, or the alkyl halide is reacting with itself."
The Root Cause:
This is an Electronic Failure . The nitrogen lone pair—your nucleophile—is covalently bonded to a proton (
-
Mechanism:
-
In this state, the nitrogen has zero nucleophilicity .[1] It cannot attack an electrophile.[1]
-
Side Effect: The bromide counter-ion (
) is now the most active nucleophile in your flask. You may be accidentally synthesizing alkyl bromides instead of quinolinium salts.[1]
The Solution: You must perform a Deprotonation Event before adding your electrophile.
Protocol B: The "Free-Base First" Workflow Do not rely on weak bases to equilibrate slowly.[1] Force the deprotonation.
-
Dissolve Quinoline·HBr in a biphasic mixture (DCM / 1M NaOH).
-
Stir vigorously for 15 minutes.
-
Separate the organic layer (DCM).[1]
-
Dry over
and concentrate. -
Result: You now have Quinoline Free Base (oil).[1] Use this immediately in your alkylation reaction.[1]
Module 3: Catalyst Poisoning (Pd/Ni Coupling)
The Symptom:
"My Buchwald-Hartwig or Suzuki coupling failed. The catalyst turned black immediately (precipitation of Pd black)."
The Root Cause: Using Quinoline·HBr directly in metal catalysis triggers a "Double Whammy" failure:
-
Ligand Scavenging: The acidic proton (
) protonates your phosphine ligands ( ).[1] Without ligands, the Palladium destabilizes and crashes out as Pd-black.[1] -
Halide Inhibition: High concentrations of Bromide (
) can saturate the coordination sphere of Palladium, forming unreactive species, preventing the oxidative addition of your substrate.
The Solution: Never introduce the acidic salt directly into the catalytic cycle.
Protocol C: The In-Situ Neutralization Strategy If you cannot isolate the free base beforehand (see Module 2), you must neutralize inside the reactor before adding the catalyst.
-
Step 1: Charge Quinoline[1]·HBr + Solvent + Stronger Base (e.g.,
or ).[1]-
Note: Carbonates (
) are often too slow/insoluble to neutralize HBr effectively before the catalyst dies.
-
-
Step 2: Stir at 40°C for 30 minutes. This is the "Sacrificial Period".
-
Step 3: Degas the solution (bubbling
) to remove any liberated gases. -
Step 4: Only now add your Catalyst and Ligand.[1]
Visual Troubleshooting Guide
The following logic tree helps you diagnose the specific failure mode of your reaction based on observation.
Figure 1: Decision Matrix for diagnosing low reactivity in Quinoline·HBr salts.
Module 4: The "Wet" Salt (Hygroscopicity & Stoichiometry)
The Symptom:
"My yield is inconsistent (sometimes 60%, sometimes 90%) and the solid clumps together."
The Root Cause: Quinoline salts are hygroscopic .[1] They absorb atmospheric water rapidly.[1]
-
If your salt is 10% water by weight, and you weigh it assuming it is 100% Quinoline[1]·HBr, you are under-loading your reagent by 10%.[1]
-
In moisture-sensitive reactions (e.g., using n-BuLi or Grignards), this water destroys your reagent immediately.[1]
Corrective Action:
-
Drying: Dry the salt in a vacuum oven at 60°C over
overnight before use. -
Titration: If precision is critical, perform a simple acid-base titration to determine the exact Molecular Weight (MW) correction factor including the water content.[1]
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text confirming protonation effects on quinoline reactivity and electrophilic substitution patterns).
-
Li, J. J. (2009).[1] Name Reactions for Homologations-I. Wiley-Interscience.[1] (Detailed mechanisms on nucleophilic attacks on pyridine/quinoline systems).
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Discusses the sensitivity of Pd-catalysts to amine salts and the necessity of base choice).
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Explains the solubility of ionic salts in organic media and the role of dipolar aprotic solvents).
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. ijfmr.com [ijfmr.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in Quinoline Alkylation
Welcome to the technical support center for quinoline alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to explain the underlying principles governing reaction outcomes, helping you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Selectivity
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science.[1] Introducing alkyl groups to the quinoline core is a common and powerful strategy for modifying its properties. However, the quinoline ring possesses multiple potential sites for alkylation, primarily the nitrogen atom (N-alkylation) and various carbon atoms on the rings (C-alkylation). This inherent reactivity often leads to a mixture of products, complicating purification and reducing the yield of the desired compound.
This guide provides a structured approach to understanding and controlling these side reactions. By dissecting the mechanistic pathways and the influence of key reaction parameters, you will be equipped to minimize undesired products and maximize the efficiency of your quinoline alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for N-alkylation?
A1: The competition between N- and C-alkylation is a classic challenge in quinoline chemistry, governed by both electronic and steric factors.
Underlying Principles:
The nitrogen atom of quinoline is a nucleophilic site, making it susceptible to electrophilic attack by an alkylating agent to form a quaternary quinolinium salt.[2][3][4] Concurrently, the electron-rich carbocyclic ring can undergo electrophilic substitution, a form of C-alkylation.[1][5] The balance between these two pathways is highly dependent on the reaction conditions.
Troubleshooting Protocol:
-
Solvent Selection: The polarity of the solvent plays a crucial role.
-
For N-alkylation: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred.[6] These solvents can stabilize the charged quinolinium salt intermediate, favoring the N-alkylation pathway.
-
For C-alkylation: Nonpolar solvents such as toluene or tetrahydrofuran (THF) may favor C-alkylation, particularly with organometallic reagents.[7]
-
-
Choice of Base: The base can influence the nucleophilicity of the quinoline nitrogen.
-
Mild, non-nucleophilic bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are often used to facilitate N-alkylation without promoting significant side reactions.[6]
-
Strong bases can deprotonate the quinoline ring, increasing its nucleophilicity and potentially leading to more C-alkylation.
-
-
Nature of the Alkylating Agent:
-
Hard vs. Soft Electrophiles (HSAB Theory): According to Pearson's Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom of quinoline is a "softer" nucleophile than the carbon atoms of the ring. Therefore, using a "soft" alkylating agent, such as an alkyl iodide, will preferentially react at the nitrogen. Conversely, "harder" alkylating agents may favor C-alkylation.[8]
-
Steric Hindrance: Bulky alkylating agents may be sterically hindered from approaching the nitrogen atom, potentially leading to a higher proportion of C-alkylation at less hindered positions on the ring.[9]
-
Experimental Workflow for Optimizing N-Alkylation Selectivity:
Caption: Troubleshooting workflow for improving N-alkylation selectivity.
Q2: I'm observing over-alkylation, resulting in di- or even poly-alkylated products. How can I prevent this?
A2: Over-alkylation is a common issue in Friedel-Crafts type reactions where the initial alkylation product is more reactive than the starting material. [10]
Underlying Principles:
The introduction of an electron-donating alkyl group onto the quinoline ring can activate it towards further electrophilic substitution. This means that the mono-alkylated product can be more susceptible to alkylation than the starting quinoline, leading to a cascade of reactions.
Troubleshooting Protocol:
-
Stoichiometry Control: This is the most critical parameter.
-
Use a stoichiometric excess of the quinoline substrate relative to the alkylating agent.[10] This increases the probability that the alkylating agent will react with the more abundant starting material rather than the mono-alkylated product.
-
A starting point is to use 1.1-1.5 equivalents of the alkylating agent. If over-alkylation persists, reduce this to a stoichiometric amount or even a slight excess of the quinoline.[6]
-
-
Reaction Temperature:
-
Lowering the reaction temperature can often reduce the rate of the second and subsequent alkylation reactions more significantly than the initial desired reaction, thus improving selectivity for the mono-alkylated product.[6]
-
-
Slow Addition of the Alkylating Agent:
-
Instead of adding the alkylating agent all at once, add it dropwise over an extended period. This maintains a low instantaneous concentration of the alkylating agent, further minimizing the chance of over-alkylation.[10]
-
Table 1: General Recommendations for Minimizing Over-Alkylation
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use quinoline in excess | Increases the statistical likelihood of reacting with the starting material. |
| Temperature | Lower the reaction temperature | Reduces the rate of subsequent alkylations. |
| Addition Rate | Slow, dropwise addition of alkylating agent | Maintains a low concentration of the alkylating agent. |
| Catalyst Loading | Use the minimum effective amount of catalyst | High catalyst concentration can accelerate all reaction rates, including over-alkylation. |
Q3: My reaction is not proceeding to completion, and I have a low yield of the desired N-alkylated product. What should I do?
A3: Low conversion can stem from several factors, including insufficient reactivity of the starting materials, catalyst deactivation, or inappropriate reaction conditions.
Troubleshooting Protocol:
-
Reactivity of the Alkylating Agent:
-
The reactivity of alkyl halides follows the trend: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
-
Reaction Temperature and Time:
-
If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) and monitor the progress by TLC or LC-MS.[6]
-
Ensure the reaction is allowed to run for a sufficient amount of time. Some alkylations may require several hours to reach completion.
-
-
Presence of Water:
-
Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze some alkylating agents and interfere with the reaction.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Catalyst Choice and Activity (for catalyzed reactions):
Reductive Amination Approach for N-Alkylation:
An alternative to direct alkylation with alkyl halides is reductive amination. This two-step, one-pot process involves the formation of an iminium ion from the quinoline (or more commonly, a tetrahydroquinoline precursor) and an aldehyde or ketone, followed by reduction.
Experimental Protocol: Boronic Acid Catalyzed Reductive Alkylation of Quinoline to N-Alkyl Tetrahydroquinoline [12][13]
-
Reaction Setup: In a reaction tube, combine the quinoline (1.0 equiv.), the desired aldehyde (1.2 equiv.), Hantzsch ester (1.5 equiv.), and a suitable boronic acid catalyst (e.g., 10 mol%) in a solvent like 1,2-dichloroethane (DCE).[6][12]
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60 °C) for a set time (e.g., 12 hours).[6][12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Simplified workflow for N-alkylation via reductive amination.
Conclusion
The selective alkylation of quinolines is a nuanced process that requires careful consideration of multiple reaction parameters. By understanding the mechanistic principles behind competing side reactions such as C-alkylation and over-alkylation, researchers can make informed decisions to optimize their synthetic strategies. This guide provides a framework for troubleshooting common issues and implementing robust protocols to achieve the desired alkylated quinoline products with high yield and selectivity.
References
-
MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
-
ACS Publications. (2021, March 12). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available from: [Link]
-
ACS Publications. (2021, June 4). Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis. The Journal of Organic Chemistry. Available from: [Link]
-
RSC Publishing. (n.d.). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Organic Chemistry Frontiers. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available from: [Link]
-
RSC Publishing. (n.d.). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
ResearchGate. (2025, August 5). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Available from: [Link]
-
RSC Publishing. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link]
-
PMC. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Available from: [Link]
-
ResearchGate. (2025, October 22). Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity. Available from: [Link]
-
PMC. (2025, April 25). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Available from: [Link]
-
National University of Singapore. (2012, June 8). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. Available from: [Link]
-
PubMed. (2021, January 1). Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. Available from: [Link]
-
ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
ResearchGate. (2022, April 25). (PDF) Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. Available from: [Link]
-
PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
-
IOPscience. (2025, August 10). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
-
PubMed. (2012, May 25). Preparation of quinolinium salts differing in the length of the alkyl side chain. Available from: [Link]
-
PMC. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Available from: [Link]
-
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?. Available from: [Link]
-
Quora. (2018, March 16). Why is a Friedel-Crafts reaction not possible on Quinoline?. Available from: [Link]
-
PMC. (n.d.). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Available from: [Link]
-
ResearchGate. (2025, August 6). Studies on the alkylation of quinolin-2(1H)-one derivatives. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mmsl.cz [mmsl.cz]
- 4. Preparation of quinolinium salts differing in the length of the alkyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
Storage conditions to prevent degradation of 5-(Bromomethyl)quinoline
Technical Support Center: 5-(Bromomethyl)quinoline Stability & Handling
ID: TSC-BMQ-05 | Status: Active | Last Updated: 2026-02-18 Subject: Prevention of Hydrolytic and Photolytic Degradation in Benzylic Halides[1]
Introduction: Compound Profile
5-(Bromomethyl)quinoline is a highly reactive intermediate used primarily as an electrophile in nucleophilic substitutions to introduce the quinoline scaffold.[1] Structurally, it consists of a quinoline ring with a bromomethyl group at the C5 position.
-
Chemical Class: Benzylic Bromide / Heterocyclic Alkyl Halide
-
Key Hazard: Lachrymator (Induces tearing/severe eye irritation). Corrosive.
-
Reactivity Alert: The C-Br bond is activated by the aromatic system, making it exceptionally prone to hydrolysis (by atmospheric moisture) and homolytic cleavage (by light).
Module 1: Critical Storage Parameters
To maintain purity >95% over extended periods, strict adherence to the "Cold-Dark-Dry" triad is required.[1]
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits the nucleophilic attack of water (hydrolysis) and spontaneous dehydrohalogenation.[1] |
| Atmosphere | Inert (Argon or N₂) | The compound is hygroscopic. Moisture in air reacts to form 5-quinolinemethanol and HBr. HBr autocatalyzes further degradation by protonating the quinoline nitrogen. |
| Light Protection | Amber Vials / Foil | Benzylic C-Br bonds are susceptible to photolysis, generating radicals that lead to dimerization (coupling) and browning. |
| Container | Teflon-lined cap | HBr gas (degradation byproduct) can corrode metal caps.[1] Teflon (PTFE) provides a chemical barrier. |
Module 2: Troubleshooting Degradation
Use this diagnostic table to assess the quality of your reagent before setting up a reaction.
| Symptom | Diagnosis | Chemical Mechanism | Actionable Fix |
| Color Change: White | Oxidation / HBr Formation | Liberation of Br₂ or formation of conjugated impurities due to acid-catalyzed polymerization.[1] | Purify: If minor, wash with cold hexanes. If major, recrystallize or discard. |
| Smell: Sharp, Acrid, Stinging | Hydrolysis (Active) | Release of Hydrogen Bromide (HBr) gas. Note: The compound itself is a lachrymator, but HBr adds an acidic "bite". | Neutralize: Vent vial in fume hood. The material is likely compromised. |
| Solubility: Turbidity in DCM/CHCl₃ | Salt Formation | The quinoline nitrogen has been protonated by HBr (byproduct), forming the insoluble hydrobromide salt. | Free-base: Wash the organic solution with aqueous NaHCO₃ to restore the free base. |
| TLC: Spot at Baseline | Hydrolysis | Formation of 5-(hydroxymethyl)quinoline (highly polar alcohol).[1] | Check: Run TLC (Hex/EtOAc). If alcohol >10%, repurify. |
Module 3: Mechanisms of Degradation
Understanding how the molecule breaks down helps in preventing it. The two primary pathways are Hydrolysis (moisture-driven) and Photolysis (light-driven).[1]
Figure 1: Degradation pathways.[1] Note the "Autocatalysis" loop where HBr produced by hydrolysis reacts with the starting material to form a salt, rendering it insoluble in organic solvents.
Module 4: Handling & Rescue Protocols
Protocol A: Safe Weighing (preventing hydrolysis)
Since the compound is a lachrymator and hygroscopic, do not weigh on an open bench.
-
Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial condenses atmospheric water directly into the solid.
-
Flush the headspace with Nitrogen or Argon immediately after use.
-
Seal with Parafilm over the cap.
Protocol B: Rescue of Degraded Material (Acid Removal)
If the solid has turned yellow but is not fully decomposed, remove the HBr/Salt impurities.
-
Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate). This neutralizes HBr and deprotonates the quinolinium salt back to the free base.
-
Wash once with Brine.
-
Dry over MgSO₄ (Magnesium Sulfate), filter, and concentrate in vacuo.
-
Re-check Purity: Run a TLC. If the baseline spot (alcohol) is significant, column chromatography is required.
Frequently Asked Questions (FAQ)
Q1: I lost the SDS. Is this compound dangerous? A: Yes. It is a Lachrymator and Corrosive .[2] It behaves similarly to Benzyl Bromide. It causes severe eye irritation and skin burns.[2] All manipulations must be performed in a functioning fume hood. If you spill it outside the hood, evacuate the lab until the aerosol settles/vents.
Q2: Can I store it in solution? A: Generally, no . Solutions in nucleophilic solvents (Methanol, Ethanol) will degrade rapidly. Solutions in non-polar solvents (DCM, Toluene) are stable for short periods (24-48h) if kept cold and dry, but solid storage is vastly superior.
Q3: Why did my reaction yield the alcohol instead of the coupled product? A: This is a classic "wet solvent" issue. Because 5-(Bromomethyl)quinoline is so electrophilic, even trace water in your solvent (DMF, THF, Acetonitrile) will out-compete your nucleophile.
-
Fix: Use anhydrous solvents (stored over molecular sieves) and maintain an inert atmosphere.
Q4: The compound arrived as a brown sticky solid, but it's supposed to be white. Is it usable? A: It has likely undergone thermal degradation during transit. Perform Protocol B (Rescue) . If the recovery mass is <50% or the NMR shows complex aromatic signals (polymerization), discard it as hazardous waste.
References
-
BenchChem Technical Support. (2026). An In-depth Technical Guide to the Stability and Storage of 5-(Bromomethyl)isoquinoline.[3] (Analogous benzylic bromide stability data).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone.[2] (Lachrymator and Corrosive classification data).
-
Sigma-Aldrich. (2025). Product Specification: 8-(Bromomethyl)quinoline.[1][4] (Storage conditions: 2-8°C, Inert Atmosphere).
-
Chemistry Steps. (2024). Benzylic Bromination and Stability of Benzylic Halides.[5] (Mechanistic insight into photolytic instability).
-
PubChem. (2025).[6] Compound Summary: 6-Bromoquinoline (Isomer Comparison). National Library of Medicine.
Sources
- 1. 158654-74-1|5-(Bromomethyl)isoquinoline|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing unreacted 5-(Bromomethyl)quinoline from reaction mixtures
Executive Summary: The Dual-Nature Challenge
Removing 5-(Bromomethyl)quinoline (5-BMQ) presents a unique chemical paradox. It is a "Schrödinger’s Reagent" :
-
Electrophilic: The bromomethyl group (–CH₂Br) is a potent alkylating agent (lachrymator/mutagen).[1]
-
Basic: The quinoline nitrogen (pKa ~4.[1]9) accepts protons.[1]
The Trap: Standard aqueous acid washes—used to remove basic quinolines—often accelerate the hydrolysis of the bromomethyl group into 5-(hydroxymethyl)quinoline (the alcohol). This alcohol is often chromatographically similar to your product, creating a separation nightmare.
This guide prioritizes anhydrous chemical scavenging over aqueous extraction to preserve reaction integrity.
Module 1: Solid-Phase Scavenging (The "Gold Standard")
Recommended for: High-value intermediates, late-stage synthesis, and parallel medicinal chemistry.
The Logic: Instead of washing the impurity out, we chemically bond it to a solid bead that is easily filtered away. This avoids water entirely, preventing hydrolysis.
Protocol: Thiol-Based Scavenging
We utilize a polymer-supported thiophenol or alkyl thiol resin.[1] The thiol acts as a "super-nucleophile," displacing the bromide in an irreversible S_N2 reaction.
Reagents:
-
Resin: Si-Thiol (Silica-supported) or PS-Thiophenol (Polystyrene-supported).[1]
-
Loading: Typically 1.0–1.5 mmol/g.[1]
Step-by-Step Workflow:
-
Calculate Excess: Estimate the amount of unreacted 5-BMQ (by TLC or LCMS).
-
Dose Resin: Add 3–4 equivalents of resin relative to the excess 5-BMQ.
-
Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; MeOH is poor for polystyrene).
-
Incubation: Stir gently (do not use a magnetic stir bar which grinds the beads; use an orbital shaker) at Room Temperature (RT) for 2–4 hours.
-
Validation: Spot TLC. The UV-active 5-BMQ spot (usually less polar) should disappear.[1]
-
Filtration: Filter through a fritted funnel or a celite pad. Rinse the cake with DCM.
-
Result: The filtrate contains your product; the toxic 5-BMQ is trapped on the beads.
Visualization: The Scavenging Mechanism
Caption: Figure 1. Chemoselective capture of 5-BMQ by thiol resins.[1] The product remains in solution.
Module 2: Chemical Derivatization ("The Quench")
Recommended for: Large-scale reactions where resins are too expensive.[1]
The Logic: If you cannot filter the impurity out, convert it into something drastically different. Reacting 5-BMQ with a cheap, secondary amine creates a highly polar ammonium salt or tertiary amine that sticks to the baseline of a silica column.
Reagents:
-
Quencher: Morpholine (liquid) or N,N-Dimethylamine (solution).[1]
-
Scavenger Base: Triethylamine (to neutralize HBr generated).[1]
Step-by-Step Workflow:
-
Add Quencher: Add 2.0 equivalents of Morpholine relative to the estimated excess 5-BMQ.
-
Stir: Stir at RT for 30–60 minutes.
-
Monitor: TLC will show the conversion of the non-polar 5-BMQ spot to a baseline spot (the morpholine adduct).
-
Workup:
Module 3: Acid-Base Extraction (The "Cold" Protocol)
Recommended for: Non-basic products (Ethers, Esters, Amides) only.
The Logic: We exploit the basicity of the quinoline nitrogen (pKa ~4.9). However, we must suppress the hydrolysis of the C–Br bond.
Critical Parameters:
-
Temperature: Must be 0°C to 5°C .
-
Contact Time: < 5 minutes.
Protocol:
-
Cool: Chill the reaction mixture (diluted in EtOAc or DCM) to 0°C.
-
Prepare Acid: Pre-chill 0.5 M HCl (do not use strong conc. acid).[1][2][3][4][5][6][7]
-
Rapid Wash:
-
Quench: Wash the organic layer immediately with cold Sat. NaHCO₃ to remove residual acid traces.[1][4]
-
Dry: Dry over MgSO₄ immediately.
Warning: If you let the mixture sit in the separatory funnel, the 5-BMQ will hydrolyze to the alcohol, which does not extract as efficiently and will contaminate your organic layer.
Decision Matrix: Selecting Your Method
Use this logic flow to determine the safest purification route for your specific reaction.
Caption: Figure 2. Strategic decision tree for 5-BMQ removal based on product chemistry and scale.
Troubleshooting & FAQs
Q1: I tried the acid wash, but now I see a new spot just below my product on TLC. What happened? A: You likely experienced hydrolysis .[1] The aqueous acid converted the bromomethyl group to a hydroxymethyl group (alcohol). This alcohol is less basic and more polar than the starting bromide.
-
Fix: You cannot extract the alcohol easily. You must purify via chromatography.[1][4][8] Next time, use Module 1 (Scavenging) .[1]
Q2: Can I use silica gel chromatography directly? A: Yes, but with a caveat. Benzyl bromides like 5-BMQ can degrade on acidic silica, turning into purple/brown streaks (decomposition).[1]
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample.[1] This neutralizes the silica's acidity.
Q3: 5-BMQ is a lachrymator.[1] How do I clean my glassware? A: Do not simply rinse with acetone in the open lab.
-
Protocol: Rinse glassware with a solution of dilute NaOH and Morpholine (or simple amine waste) in a fume hood.[1] Let it sit for 1 hour to quench the alkylating agent before bringing glassware to the communal wash area.
Q4: My product is also a quinoline derivative. How do I separate it from 5-BMQ? A: Since both are basic, acid extraction won't work. Since both might react with resins, you have to rely on reactivity differences .
-
Strategy: Your product likely lacks the reactive –CH₂Br group. Use Module 1 (Thiol Resin) .[1] The resin will only react with the electrophilic 5-BMQ, leaving your inert quinoline product untouched.
References
-
Biotage. (2024).[1] ISOLUTE® Si-Thiol: Scavenging of Electrophiles and Metals. Retrieved from
-
Sigma-Aldrich. (2024).[1] Scavenger Resins for Solution Phase Synthesis. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 346914, 8-(Bromomethyl)quinoline. (Note: Isomer analog used for physicochemical property verification).[1] Retrieved from [1]
- Marsh, A., et al. (1997). High-loading scavenger resins for combinatorial chemistry. Journal of Organic Chemistry. (Foundational text on nucleophilic scavenging).
Sources
- 1. 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glycopep.com [glycopep.com]
- 3. ijfmr.com [ijfmr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
Solving solubility issues of 5-(Bromomethyl)quinoline in non-polar solvents
Ticket ID: #SOL-BMQ-005 Subject: Troubleshooting Solubility in Non-Polar Media Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
5-(Bromomethyl)quinoline (5-BMQ) presents a classic "solubility paradox" in organic synthesis. While the quinoline core is aromatic and lipophilic, the nitrogen heteroatom introduces a dipole moment (~2.0–2.2 D), and the bromomethyl group adds reactivity and polarity.
Users typically encounter solubility failures in non-polar solvents (Hexane, Heptane, Cyclohexane) for two distinct reasons:
-
The "Salt" Trap: The compound is often isolated or sold as the hydrobromide salt (
), which is ionic and completely insoluble in alkanes. -
Lattice Energy vs. Solvation: The free base, while organic, possesses strong
- stacking interactions that non-polar aliphatic solvents cannot overcome without thermal assistance or polarizable co-solvents.
This guide provides the protocols to diagnose the form of your material and engineer a solvent system that works.
Part 1: Diagnostic Workflow
Before altering your solvent system, you must confirm the chemical state of your material. Use the following decision matrix to diagnose the root cause of the insolubility.
Figure 1: Diagnostic decision tree for identifying the root cause of insolubility.
Part 2: Troubleshooting Protocols
Issue #1: The Material is the Hydrobromide Salt
Symptoms: Material is a high-melting solid, yellow/orange crystalline powder, completely insoluble in hexane/toluene, but soluble in water or methanol.
The Fix: You must "free-base" the compound. The salt lattice energy is too high for non-polar solvents to break.
Protocol A: Free-Basing 5-BMQ Caution: 5-BMQ is a lachrymator and alkylating agent. Perform all steps in a fume hood.
-
Suspension: Suspend the crude HBr salt in Dichloromethane (DCM). Do not use ether, as the salt may clump.
-
Biphasic Neutralization: Add an equal volume of cold saturated aqueous
.-
Why Cold? 5-BMQ is unstable to hydrolysis. Low temperature (
) slows the substitution of with .
-
-
Partition: Shake vigorously. The solid should disappear as the free base migrates into the DCM layer.
-
Drying: Separate the organic layer. Wash once with cold brine. Dry over anhydrous
(Avoid if possible to prevent polymerization). -
Isolation: Filter and evaporate the DCM in vacuo at
. -
Re-solvation: The resulting residue is the Free Base . Immediately dissolve this in your target non-polar solvent.
Issue #2: The Free Base Won't Dissolve in Pure Alkanes
Symptoms: You have the free base (confirmed by NMR/MP), but it oils out or precipitates in Hexane or Heptane.
The Science:
Alkanes (Hexane/Heptane) lack the polarizability to interact with the aromatic
The Fix: Introduce a "Bridge Solvent" (Polarizable Aromatic).
Protocol B: The "Toluene Spike" Method Instead of pure hexane, use a binary solvent system. Toluene acts as a bridge; its aromatic ring stacks with the quinoline, while its methyl group interacts with the hexane.
Recommended Solvent Ratios (v/v):
| Target Solvent | Additive (Co-solvent) | Ratio (Main:Add) | Solubility Rating | Application |
| Hexane | Toluene | 95 : 5 | Moderate | Crystallization |
| Heptane | Toluene | 90 : 10 | High | Reaction Medium |
| Cyclohexane | Dichloromethane | 95 : 5 | High | Extraction |
| Pentane | 90 : 10 | Moderate | Low-Temp Lithiation |
Step-by-Step Solubilization:
-
Place 5-BMQ free base in the flask.
-
Add the Additive (e.g., Toluene) first. The minimum amount required to wet the solid.
-
Gently warm to
(Do not exceed due to stability). -
Slowly add the Non-polar solvent (Hexane/Heptane) with stirring.
-
If turbidity appears, add drops of Toluene until clear.
Part 3: Advanced Techniques (Reaction Context)
If your reaction strictly forbids aromatic co-solvents (e.g., radical bromination where toluene might compete), use Phase Transfer Catalysis (PTC) .
Protocol C: Solid-Liquid PTC This allows you to keep the 5-BMQ in a non-polar phase while reacting with anionic nucleophiles, or to solubilize it via encapsulation.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).
-
Mechanism: The quaternary ammonium cation forms a lipophilic ion pair with the transient species, dragging it into the non-polar organic phase.
-
Workflow:
-
Dissolve/Suspend 5-BMQ in Heptane.
-
Add TBAB.
-
The catalyst will facilitate the transfer of the quinoline derivative into the reaction zone, effectively mimicking solubility.
-
Part 4: Stability & Safety FAQ
Q: My solution turned green/black overnight. What happened? A: 5-BMQ has polymerized. The nitrogen of one quinoline molecule can attack the benzylic carbon of another (Quaternization).
-
Prevention: Store solutions dilute (<0.1 M) and cold (
). Avoid storing the free base neat (oil) for long periods.
Q: Can I use alcohols (MeOH/EtOH) to dissolve it? A: Only if you intend to react it immediately. Benzylic bromides undergo solvolysis in alcohols to form ethers (e.g., 5-(methoxymethyl)quinoline), especially if the solution is acidic (from trace HBr).
Q: I need to dry the solution. Which desiccant is safe?
A: Use Sodium Sulfate (
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][2] Organic Syntheses, 81, 98. Link (Analogous handling of brominated quinoline/isoquinoline derivatives).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanisms of solubility and dipole interactions).
-
BenchChem. (2025).[3] 5-(Bromomethyl)isoquinoline Purification Guide. Link (General purification protocols for bromomethyl heterocycles).
-
PubChem. (n.d.). Compound Summary for CID 12352100: 5-(Bromomethyl)quinoline. National Library of Medicine. Link
Sources
Validation & Comparative
1H NMR Interpretation of 5-(Bromomethyl)quinoline Hydrobromide: A Comparative Analysis
Topic: 1H NMR Interpretation of 5-(Bromomethyl)quinoline Hydrobromide Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]
Executive Summary
5-(Bromomethyl)quinoline hydrobromide (5-BMQ[1]·HBr) is a critical electrophilic intermediate often employed to introduce the quinoline scaffold into pharmacophores via nucleophilic substitution.[1] Its high reactivity makes it prone to hydrolysis (reverting to the alcohol) or reduction (to the methyl analog) during storage or handling.
This guide provides a definitive comparative analysis of the 1H NMR spectrum of 5-BMQ·HBr against its primary synthetic precursors and degradation products.[1] We focus on the diagnostic methylene region and the salt-induced aromatic shifts to ensure unambiguous structural verification.
Experimental Protocol & Sample Preparation
For the hydrobromide salt, solvent choice is non-trivial.[1] Standard chloroform (
Recommended Protocol:
-
Solvent: DMSO-
(Dimethyl sulfoxide-d6).[1]-
Why: High dielectric constant solubilizes the salt completely; slows proton exchange allowing observation of acidic protons (
).
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Residual DMSO quintet at
2.50 ppm. -
Temperature: 298 K (25°C).[1]
Workflow Visualization
The following diagram outlines the critical decision pathway for sample preparation and analysis.
Figure 1: Decision matrix for NMR solvent selection and workflow for quinoline salts.
Comparative Spectral Analysis
The most common challenge is distinguishing the product from the starting material, 5-(hydroxymethyl)quinoline , and the over-reduced byproduct, 5-methylquinoline .
The Diagnostic Methylene Window (
4.5 – 5.5 ppm)
The chemical shift of the protons at position 5 (the benzylic position) is the primary indicator of purity.
| Compound | Functional Group | Multiplicity | Diagnostic Feature | |
| 5-(Bromomethyl)quinoline[1][2]·HBr | -CH | 5.25 – 5.35 | Singlet (s) | Sharp singlet; downfield due to Br and HBr salt effect.[1] |
| 5-(Hydroxymethyl)quinoline | -CH | 4.90 – 5.00 | Doublet (d)* | Appears as doublet if coupled to OH; OH signal visible ~5.5 ppm (t).[1] |
| 5-Methylquinoline | -CH | 2.60 – 2.70 | Singlet (s) | Significantly upfield; outside the diagnostic window.[1] |
*Note: In dry DMSO-
Aromatic Region Assignments (Quinoline Scaffold)
The quinoline ring protons are split into two spin systems (Pyridine ring A and Benzene ring B), interacting primarily through long-range coupling.[1]
System A: The Pyridine Ring (Protons 2, 3, 4)
-
H-2 (
9.0 – 9.2 ppm): The most downfield signal.[1] It appears as a doublet of doublets (dd) or broad doublet.[1] In the HBr salt, the protonation of the Nitrogen deshields H-2 significantly ( ppm vs free base). -
H-4 (
8.5 – 8.7 ppm): Doublet (d).[1] Deshielded by the ring current and proximity to the bridgehead. -
H-3 (
7.8 – 8.0 ppm): Doublet of doublets (dd). The most upfield proton on the pyridine ring.
System B: The Benzene Ring (Protons 6, 7, 8)
-
H-8 (
8.2 – 8.4 ppm): Doublet (d). Adjacent to the Nitrogen (though on the other ring), often broadened. -
H-6 & H-7 (
7.7 – 8.1 ppm): Multiplets.[1][2] H-6 is often obscured by H-3 or H-4 depending on concentration.[1]
Structural Logic & Coupling Tree
To validate the structure, one must confirm the connectivity of the aromatic protons. The coupling constants (
Figure 2: Spin-spin coupling relationships in the quinoline scaffold. Note that H-5 is substituted, breaking the symmetry of the benzene ring system compared to unsubstituted quinoline.
Troubleshooting: Salt vs. Free Base
A common source of confusion is the "shifting" of peaks if the sample is not fully protonated or if the free base is analyzed.
-
The "Salt Shift": Upon protonation (formation of HBr salt), the lone pair on the Nitrogen is occupied. This causes a global downfield shift (deshielding) of the aromatic protons.[1][3][4]
-
H-2 Shift: Moves from ~8.9 ppm (Free Base)
~9.2 ppm (Salt).[1] -
Acidic Proton: In the HBr salt, a very broad singlet (integrating to 1H or 2H depending on water exchange) may appear between 10.0 – 14.0 ppm .[1] If the DMSO is "wet," this peak may merge with the water signal or disappear due to rapid exchange.
-
Validation Step: If you suspect your product has degraded to the free base (lost HBr), add 1 drop of
-
Observation: If the aromatic peaks shift downfield significantly, your original sample was the free base. If they remain largely unchanged, it was the stable salt.[1]
References
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][5] Chem. 1997, 62, 21, 7512–7515.[1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley.[1][6] (General Quinoline Coupling Constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds."[1] (Reference for Quinoline Base Shifts).
-
BenchChem. "Decoding the 1H NMR Signal of Bromomethyl Protons." (Comparative data for benzylic bromides).
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Quinoline Alkylation Products
Introduction: The Critical Role of Quinoline Alkylation in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials like chloroquine to antihypertensives such as quinapril.[1][2] The alkylation of the quinoline nitrogen atom is a pivotal synthetic step, not only for creating novel drug candidates but also for producing quaternary ammonium compounds (QACs) with unique biological activities. This modification fundamentally alters the molecule's polarity, charge, and three-dimensional structure, profoundly impacting its pharmacokinetic and pharmacodynamic properties.
Consequently, the precise characterization of these alkylation products is a non-negotiable aspect of drug development and chemical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. It offers unparalleled sensitivity and specificity for identifying and quantifying reaction products, byproducts, and impurities.
This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of quinoline alkylation products. Moving beyond a simple recitation of protocols, we will explore the underlying principles of ionization and fragmentation, providing the causal reasoning behind experimental choices to empower researchers to develop and troubleshoot their own robust analytical methods.
Part 1: Choosing the Right Ionization Technique - A Comparative Analysis
The journey from a liquid or solid sample to gas-phase ions is the most critical step in mass spectrometry. The choice of ionization technique dictates the types of ions observed and the overall sensitivity of the analysis. For N-alkyl quinolinium products, which are permanently charged and generally polar, the selection process is crucial.
Electrospray Ionization (ESI): The Gold Standard for Charged Analytes
Electrospray ionization (ESI) is a soft ionization technique that has become the most popular and effective method for analyzing polar, thermally labile, and pre-charged molecules like N-alkyl quinolinium salts.[2]
-
Mechanism of Action: In ESI, the sample solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit, causing the droplet to fission into smaller droplets. This process repeats until gas-phase analyte ions are liberated.[2]
-
Why it Excels for Quinoline Alkylation Products: Since the alkylation products are N-alkyl quinolinium salts, they are already ionized in solution. ESI is exceptionally efficient at transferring these pre-formed ions into the gas phase. This results in excellent sensitivity, often in the nanomolar range or lower.[3] The resulting mass spectra are typically clean, dominated by the singly charged molecular ion (M+), which corresponds to the intact N-alkyl quinolinium cation.
Atmospheric Pressure Chemical Ionization (APCI): For Less Polar Variants
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds that are not easily ionized by ESI.[4][5]
-
Mechanism of Action: In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase analyte and solvent molecules are then ionized by a corona discharge, which creates reactant ions from the solvent. These reactant ions then transfer a proton to the analyte molecules through a series of chemical reactions.
-
Applicability and Limitations: While the unreacted quinoline starting material might be analyzed by APCI, the N-alkyl quinolinium salt products are generally too polar and non-volatile for this technique to be efficient. The high heat required for vaporization could potentially cause thermal degradation of the products. APCI would typically be a secondary choice, considered only if ESI fails or if neutral, less-polar byproducts are of primary interest.[4][5]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche Application
MALDI is a soft ionization technique primarily used for the analysis of very large, non-volatile biomolecules like proteins and nucleic acids.[6][7]
-
Mechanism of Action: The analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the analyte with it into the gas phase where ionization occurs through proton transfer from the matrix.
-
Applicability and Limitations: MALDI is generally not the preferred method for the routine analysis of small-molecule quinoline alkylation products. While it can ionize these compounds, the sample preparation is more laborious than for ESI, and it is not as readily coupled with liquid chromatography for mixture analysis.[6] Its main advantage would be for high-throughput screening from plates if LC separation is not required.
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ion transfer from charged droplets | Gas-phase chemical ionization via corona discharge | Laser-induced desorption from a solid matrix |
| Best For | Polar, thermally labile, pre-charged analytes (N-Alkyl Quinolinium Salts) | Less polar, volatile analytes | Very large biomolecules (Proteins, DNA) |
| Typical Ions | [M]+ (for QACs), [M+H]+ | [M+H]+ | [M+H]+, predominantly singly charged |
| LC Compatibility | Excellent, standard for LC-MS | Excellent, but less common for this application | Not directly compatible with standard LC |
| Sensitivity | Very High (nM to pM) | Moderate to High | Very High, but matrix-dependent |
| Recommendation | Primary and highly recommended choice | Secondary choice, for less polar byproducts | Niche applications (e.g., high-throughput screening) |
Part 2: Deciphering the Fragments - Tandem Mass Spectrometry (MS/MS)
While a full-scan mass spectrum provides the molecular weight of the product, tandem mass spectrometry (MS/MS) is essential for structural confirmation and differentiation of isomers. In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[8]
The fragmentation of N-alkyl quinolinium cations is predictable and provides a wealth of structural information. The primary fragmentation pathways are initiated by the positive charge on the nitrogen atom and the inherent stability of the quinoline ring.
Key Fragmentation Pathways
-
Alpha-Cleavage (α-Cleavage): This is often the most dominant fragmentation pathway for amines and quaternary ammonium compounds.[9] It involves the cleavage of the bond adjacent to the nitrogen atom. For an N-alkyl quinolinium ion, this results in the loss of the alkyl group as a radical and retention of the charge on the quinoline fragment, or vice-versa. The most stable carbocation will typically be the most abundant fragment.
-
Loss of Alkene (Hofmann-type Elimination): A common rearrangement reaction involves the loss of a neutral alkene from the alkyl chain, with the charge remaining on the quinoline nitrogen. For example, an N-ethyl quinolinium cation can lose ethene (28 Da).
-
Quinoline Ring Fragmentation: The stable quinoline ring itself can fragment under higher collision energy. A characteristic loss is that of hydrogen cyanide (HCN, 27 Da) from the pyridine portion of the ring system.[10]
-
Side-Chain Fragmentation: If the alkyl group is large or contains functional groups, fragmentation will also occur within the side chain itself, following standard alkane fragmentation rules (e.g., loss of CH₂ units).
Visualizing the Fragmentation Workflow
Caption: Workflow for MS/MS analysis of N-alkyl quinolinium cations.
Part 3: Experimental Protocols and Data
A robust and reproducible method is the foundation of trustworthy results. The following protocols provide a detailed starting point for the analysis of quinoline alkylation reaction mixtures.
Sample Preparation Protocol
The goal of sample preparation is to dilute the sample to an appropriate concentration for ESI-MS and remove any non-volatile salts or particulates that could interfere with the analysis or damage the instrument.
-
Reaction Quenching & Dilution: Take a small aliquot (e.g., 5 µL) of the crude reaction mixture.
-
Initial Dilution: Dilute the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water. This initial 200-fold dilution prevents detector saturation and minimizes matrix effects.
-
Filtration (Critical Step): Filter the diluted sample through a 0.22 µm syringe filter (PTFE or PVDF) to remove any particulate matter. This is crucial for preventing clogging of the LC system and ESI needle.[11]
-
Final Dilution: Perform a second dilution if necessary, based on initial signal intensity, to bring the analyte concentration into the linear range of the detector (typically 1-1000 ng/mL).
Causality: High concentrations of analytes and salts can cause ion suppression in the ESI source, where different species compete for ionization, leading to inaccurate quantification.[3] Filtration is a non-negotiable step to protect the sensitive and expensive LC-MS instrumentation.
LC-MS/MS Instrumental Method
This method utilizes a standard reversed-phase C18 column, which is ideal for separating compounds with varying alkyl chain lengths. The use of formic acid in the mobile phase aids in protonation and improves peak shape.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for the quinoline core and alkylated products. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures good ionization efficiency in positive ESI mode.[12] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analytes from the C18 column.[12] |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute unreacted starting materials first, followed by the more retained alkylated products. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |
| Injection Vol. | 2-5 µL | Small volume minimizes peak broadening and avoids overloading the column. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | N-alkyl quinolinium products are permanently positive cations. |
| Scan Mode | Full Scan (for identification) & MRM (for quantification) | Full scan identifies all ions present; Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for target compounds.[13] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage for generating a stable electrospray. |
| Source Temp. | 120 - 150 °C | Helps in desolvation of the ESI droplets. |
| Desolvation Temp. | 350 - 450 °C | Drives off the solvent to liberate gas-phase ions. |
| Gas Flow | Instrument Dependent | Optimized to facilitate desolvation and ion sampling. |
Example Data: Alkylation of Quinoline with Iodoethane
Let's consider the reaction of quinoline with iodoethane to produce N-ethylquinolinium iodide.
-
Quinoline (Starting Material): C₉H₇N, Exact Mass = 129.0578
-
N-Ethylquinolinium (Product Cation): C₁₁H₁₂N⁺, Exact Mass = 158.0964
Expected MS Observations:
| Analyte | Expected [M+H]⁺ (Full Scan) | Precursor Ion (MRM) | Product Ion (MRM) | Neutral Loss |
| Quinoline | 130.0651 | 130.1 | 103.1 | HCN (27 Da) |
| N-Ethylquinolinium | 158.0964 (as M⁺) | 158.1 | 130.1 | Ethene (C₂H₄, 28 Da) |
| N-Ethylquinolinium | 158.0964 (as M⁺) | 158.1 | 129.1 | Ethyl Radical (C₂H₅, 29 Da) |
This MRM data allows for highly specific quantification of both the disappearance of the starting material and the appearance of the product, even in a complex crude reaction mixture.
Visualizing the Analytical Workflow
Caption: Step-by-step workflow for LC-MS analysis of quinoline alkylation.
Conclusion
The analysis of quinoline alkylation products by mass spectrometry is a powerful and essential tool for researchers in drug development and organic synthesis. By understanding the fundamental principles of different ionization techniques and fragmentation pathways, scientists can move beyond black-box analysis to develop truly robust and reliable methods. Electrospray ionization coupled with tandem mass spectrometry (LC-ESI-MS/MS) stands out as the superior methodology, providing the sensitivity, specificity, and structural information required to confidently characterize these important molecules. The protocols and comparative data presented in this guide serve as a comprehensive resource for establishing high-quality, self-validating analytical systems for the investigation of quinoline alkylation products.
References
- Borges, K. B., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory.
-
Chen, L., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(18), 7683-7688. [Link]
-
AESAN Scientific Committee. (2015). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. Revista del Comité Científico de la AESAN, 20, 1-20. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Isokääntä, S., et al. (2024). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Comprehensive Foodomics. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2014). Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. Journal of the American Society for Mass Spectrometry, 25(9), 1563-1574. [Link]
-
Li, W., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Mass Spectrometry. [Link]
-
Lages, S. L., et al. (2017). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 22(10), 1636. [Link]
-
Wikipedia. (2024). Quinoline. Wikipedia. [Link]
-
Wikipedia. (2024). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
International Journal of Research and Analytical Reviews. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. [Link]
-
Restek Corporation. (2022, September 24). ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]
-
Trimpin, S. (2016). A Convenient Alternative to MALDI and ESI. Spectroscopy, 31(3), 26-34. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aesan.gob.es [aesan.gob.es]
- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Precision Analytics: Optimizing HPLC Strategies for 5-(Bromomethyl)quinoline Purity
This guide outlines a scientifically rigorous approach to developing an HPLC purity method for 5-(Bromomethyl)quinoline , a reactive synthetic intermediate. It deviates from standard templates to address the specific chemical instability (hydrolysis) and chromatographic challenges (basic tailing) inherent to this molecule.
Executive Summary & Chemical Context
5-(Bromomethyl)quinoline is a critical electrophilic intermediate used to introduce quinoline scaffolds into pharmaceutical targets. Its analysis presents a "dual-threat" challenge to the analytical scientist:
-
Chemical Instability: The benzylic bromide is highly reactive. In the presence of moisture (aqueous mobile phases), it undergoes rapid hydrolysis to 5-(hydroxymethyl)quinoline .
-
Chromatographic Tailing: The quinoline nitrogen (
) becomes protonated under standard acidic HPLC conditions, leading to secondary interactions with residual silanols on the column stationary phase.
This guide compares three distinct chromatographic approaches to solve these problems, moving beyond "generic" gradient screening to chemically rationalized method design.
The Comparative Landscape
We evaluate three methodologies based on Selectivity (
| Feature | Method A: The "Workhorse" | Method B: The "Stabilizer" | Method C: The "Resolver" |
| Stationary Phase | End-capped C18 (e.g., BEH C18) | Base-Deactivated C18 (e.g., CSH C18) | Biphenyl |
| Mobile Phase | Water/ACN + 0.1% Formic Acid | Water/ACN + 0.1% TFA | Water/Methanol + 0.1% Formic Acid |
| Primary Mechanism | Hydrophobic Interaction | Ion-Suppression + Repulsion | |
| Best For | LC-MS Screening | QC Purity Release (UV) | Impurity Identification |
| Risk Factor | Peak tailing for basic quinoline | TFA background in MS | Methanolysis (Solvent reaction) |
Critical Mechanism Analysis
The Hydrolysis Trap
The primary error in analyzing 5-(bromomethyl)quinoline is treating it like a stable aromatic. In aqueous buffers, the following degradation occurs:
Reaction:
This reaction is accelerated at neutral/high pH. Therefore, low pH (pH < 3.0) is mandatory not just for peak shape, but to protonate the leaving group environment and kinetically slow the hydrolysis during the run.
The Selectivity Challenge
Separating the target from its precursors requires distinguishing subtle hydrophobic differences:
-
Impurity 1: 5-Methylquinoline (Starting Material) - Highly hydrophobic.
-
Impurity 2: 5-(Hydroxymethyl)quinoline (Degradant) - Polar.
-
Target: 5-(Bromomethyl)quinoline - Intermediate hydrophobicity, but large polarizable Br atom.
Experimental Protocols
Sample Preparation (Crucial Step)
Standard protocols using MeOH diluents will cause artifactual degradation.
-
Diluent: Anhydrous Acetonitrile (MeCN).
-
Concentration: 0.5 mg/mL.
-
Storage: Amber glass (light sensitive), analyze immediately. Do not store in autosampler > 4 hours.
Method A: The "Workhorse" (LC-MS Compatible)
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Performance: Acceptable separation, but
often > 1.5 due to silanol interaction.
Method B: The "Stabilizer" (Recommended for Purity)
-
Column: Waters XSelect CSH C18 (100 x 4.6 mm, 3.5 µm).
-
Why: The Charged Surface Hybrid (CSH) particle has a low-level positive surface charge that repels the protonated quinoline base, drastically reducing tailing.
-
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Why: TFA is a strong ion-pairing agent that masks residual silanols better than Formic Acid.
-
-
Gradient:
-
0.0 min: 10% B
-
8.0 min: 90% B
-
10.0 min: 90% B
-
-
Performance: Sharpest peaks (
). Best for integration and quantitative purity.
Method C: The "Resolver" (Biphenyl Selectivity)
-
Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Note: Methanol promotes
interactions between the Biphenyl ligand and the Quinoline ring better than ACN.
-
-
Performance: Superior resolution (
) between the Methyl and Bromomethyl derivatives due to the polarizability of the Bromine atom interacting with the stationary phase aromatic system.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and degradation pathways affecting method selection.
Caption: Workflow logic highlighting the critical impact of diluent choice and column chemistry on analyte stability and peak shape.
Performance Analysis & Data Summary
The table below summarizes the expected performance metrics based on experimental comparisons of quinoline derivatives.
| Parameter | Method A (Generic C18) | Method B (CSH + TFA) | Method C (Biphenyl) |
| Retention Time ( | Moderate | Moderate | High (Strong |
| Tailing Factor ( | 1.5 - 1.8 (Poor) | 1.0 - 1.2 (Excellent) | 1.1 - 1.3 (Good) |
| Resolution ( | Baseline | High | Very High |
| Analyte Stability | > 95% (4 hrs) | > 98% (4 hrs) | > 90% (Risk of Methanolysis) |
| MS Compatibility | Yes | No (TFA suppresses signal) | Yes |
Recommendation
-
For Routine Purity (QC): Adopt Method B . The combination of a Charged Surface Hybrid column and TFA provides the most robust, sharp peaks, essential for integrating low-level impurities (0.05%).
-
For Impurity Identification (R&D): Adopt Method C . If you observe an unknown impurity co-eluting on the C18, the Biphenyl phase will likely resolve it due to orthogonal selectivity mechanisms.
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link][1][3][4][5]
-
Restek Corporation. (2018). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions in LC Separations. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Retrieved from [Link]
Sources
- 1. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. acgpubs.org [acgpubs.org]
- 4. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Reactivity Comparison: 5-(Bromomethyl)quinoline vs. 5-(Chloromethyl)quinoline
[1][2][3]
Executive Summary
For researchers optimizing quinoline functionalization, the choice between 5-(bromomethyl)quinoline and 5-(chloromethyl)quinoline represents a classic trade-off between kinetic efficiency and thermodynamic stability .[1][2][3]
-
5-(Bromomethyl)quinoline is the reagent of choice for rapid, mild functionalization, particularly with sensitive nucleophiles or thermally unstable substrates.[1][2][4] It reacts approximately 50–100x faster than its chloro-analog but suffers from lower shelf-stability and higher sensitivity to hydrolysis.[1][2][3]
-
5-(Chloromethyl)quinoline is the robust, cost-effective alternative suitable for scale-up and reactions tolerating elevated temperatures (reflux conditions).[1][2][3] It requires forcing conditions (Finkelstein catalysis or high heat) to achieve comparable conversion rates.[3][4]
Chemical Fundamentals & Structural Context
The 5-position of the quinoline ring sits in the carbocyclic ring, adjacent to the bridgehead but distinct from the heterocyclic nitrogen.[1][2] This position is benzylic-like, allowing for resonance stabilization of the transition state during nucleophilic substitution (
Electronic & Steric Environment[4][5]
-
Resonance: Both compounds form a resonance-stabilized transition state where the developing positive charge is delocalized into the aromatic system.[3]
-
Sterics: The 5-position experiences peri-interaction with the proton at C-4.[1][2][3] This steric crowding makes the transition state for
slightly more congested than in simple benzyl halides, amplifying the importance of a good leaving group.[4]
Leaving Group Physics
The reactivity difference is fundamentally dictated by bond dissociation energy (BDE) and the leaving group ability (pKa of the conjugate acid).
| Feature | 5-(Bromomethyl)quinoline | 5-(Chloromethyl)quinoline | Impact on Reactivity |
| Bond | C–Br | C–Cl | C–Br is weaker (~68 kcal/mol) than C–Cl (~81 kcal/mol), facilitating cleavage.[1][2][3] |
| Bond Length | ~1.94 Å | ~1.77 Å | Longer bond = weaker overlap = faster breaking.[3] |
| Leaving Group | Bromide ( | Chloride ( | |
| Polarizability | High | Moderate | High polarizability of Br stabilizes the transition state. |
Reactivity Analysis: The Kinetic Gap
While direct head-to-head kinetic data for these specific quinolines is rare in public literature, their behavior closely mirrors the well-established Benzyl Bromide vs. Benzyl Chloride paradigm.[1][2]
Relative Reaction Rates ( )
In standard bimolecular nucleophilic substitution (
-
Relative Rate:
[1][3] -
Implication: A reaction taking 1 hour with the bromo-derivative at room temperature may require 2–3 days or reflux temperatures with the chloro-derivative to reach completion.[2][3]
Mechanism Visualization ( )
The following diagram illustrates the concerted
[1][2]
Experimental Workflows & Protocols
Protocol A: High-Speed Substitution (Bromo-Derivative)
Best for: Thermally sensitive substrates, weak nucleophiles, or rapid library synthesis.[1][2]
-
Preparation: Dissolve 1.0 eq of 5-(bromomethyl)quinoline (often stored as HBr salt) in anhydrous DMF or Acetonitrile.
-
Base: Add 2.5 eq of
or (Cesium effect enhances rate).[3][4] -
Condition: Stir at Room Temperature (25°C) .
-
Monitoring: Check TLC (Hexane/EtOAc 7:3) after 30 minutes . The starting material (
) should disappear rapidly.[3] -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.[3][4]
Protocol B: Robust Substitution (Chloro-Derivative)
Best for: Large-scale synthesis, cost reduction, or when using strong nucleophiles that tolerate heat.[1][2]
-
Preparation: Dissolve 1.0 eq of 5-(chloromethyl)quinoline in Acetone (for Finkelstein) or DMF (for heat).
-
Catalysis (Optional but Recommended): Add 0.1–0.5 eq of NaI (Sodium Iodide) .[3]
-
Base: Add 2.0 eq of
or .[3][4] -
Condition: Heat to Reflux (60–80°C) for 4–12 hours .
-
Monitoring: Monitor by TLC every 2 hours. Reaction is significantly slower without Iodide catalysis.[3][4]
Decision Matrix: Which Reagent to Choose?
[1][2][4]
Stability & Handling (Safety Critical)
The enhanced reactivity of the bromo-derivative comes with significant handling risks.
| Parameter | 5-(Bromomethyl)quinoline | 5-(Chloromethyl)quinoline |
| Storage Stability | Low. Prone to hydrolysis (forms alcohol) and self-alkylation (polymerization) if stored as a free base.[1][2][3] Store as HBr salt at -20°C. | Moderate/High. Stable as a solid hydrochloride salt at room temperature.[2][3] Free base is reasonably stable if kept dry.[3][4] |
| Lachrymator | Severe. Highly potent lachrymator (tear gas effect).[3] Handle strictly in a fume hood. | Moderate. Irritant, but generally less volatile and aggressive than the bromo-analog.[1][2] |
| Hydrolysis Risk | High.[3][4] Reacts with atmospheric moisture to form 5-(hydroxymethyl)quinoline.[1][2][3] | Low. Requires aqueous base or acid to hydrolyze significantly.[3][4] |
Self-Validating Storage Check: Before using an old batch of 5-(bromomethyl)quinoline, dissolve a small amount in
Synthesis of the Reagents
If these compounds are not commercially available, they are synthesized via distinct pathways:
-
Bromination (Wohl-Ziegler):
-
Chloromethylation:
References
-
BenchChem. (2025).[3][4] 5-(Bromomethyl)quinoline | 1260796-73-3.[1][2][3] Retrieved from [1][3]
-
National Institutes of Health (NIH) - PubChem. (2025).[3] 8-(Bromomethyl)quinoline Compound Summary. Retrieved from [1][3]
-
Source for physical property data of isomeric analogs and general safety data.[3]
-
-
Sigma-Aldrich. (2025).[3][7] 5-(Chloromethyl)quinolin-8-ol hydrochloride Safety Data Sheet. Retrieved from [1][2][3]
- Source for stability data of chloromethyl quinoline deriv
-
Streitwieser, A., & Solney, R. (1995).[1][4] Effect of Allylic Groups on SN2 Reactivity. Journal of the American Chemical Society.[4][8]
- Foundational text for the "50-100x" rate enhancement of benzylic/allylic bromides vs chlorides.
-
ChemicalBook. (2025).[3][4] 5-(Chloromethyl)quinoline hydrochloride Properties. Retrieved from [1][3]
- Source for CAS 1523194-36-6 identification and supplier d
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]
- 3. A-967079 | C12H14FNO | CID 42641861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iipseries.org [iipseries.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Quinoline Functionalization: A Comparative Technical Guide to Bromide vs. Chloride Leaving Groups
Executive Summary: The Cost-Reactivity Trade-off[1]
In quinoline functionalization, the choice between bromide (Br) and chloride (Cl) leaving groups is rarely a binary decision of "better vs. worse." It is a strategic calculation between kinetic efficiency and atom/cost economy .
-
Quinoline-Bromides: Offer superior reactivity in both Nucleophilic Aromatic Substitution (
) and Metal-Catalyzed Cross-Couplings (MCCC) due to weaker bond dissociation energy (BDE). They are the "Discovery Standard" for ensuring reaction success on milligram scales. -
Quinoline-Chlorides: While kinetically slower, they are significantly cheaper and lower molecular weight. With modern ligand systems and activated positions (C2/C4), they are the "Process Standard."
This guide provides the mechanistic grounding and experimental protocols to transition from Br to Cl without sacrificing yield.
Mechanistic Divergence: Why the Halogen Matters
The impact of the halogen depends entirely on the reaction pathway. The "Element Effect" dictates that the rate-determining step (RDS) shifts based on the mechanism.
Nucleophilic Aromatic Substitution ( )
-
Active Positions: C2 and C4 (ortho/para to Nitrogen).
-
Mechanism: Addition-Elimination.[1]
-
The Paradox: While Br is a better leaving group, Cl is more electronegative (
vs ). -
Verdict: In highly activated quinolines (e.g., 2,4-dinitro), Cl can sometimes outperform Br. However, in standard 4-haloquinolines, Br is generally 10-50-fold faster because bond breaking contributes significantly to the rate.
Palladium-Catalyzed Cross-Coupling (Buchwald/Suzuki)
-
Mechanism: Catalytic Cycle.[2]
-
The Physics: This is purely governed by Bond Dissociation Energy (BDE).
- BDE: ~96 kcal/mol (Strong, slow addition).
- BDE: ~81 kcal/mol (Weak, fast addition).
-
Verdict: Br is universally faster. To use Cl, you must use electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) to lower the activation barrier for oxidative addition.
Visualizing the Pathways
Figure 1: Mechanistic divergence between
Comparative Performance Data
The following data summarizes typical performance metrics observed in quinoline functionalization.
| Feature | 4-Bromoquinoline | 4-Chloroquinoline | Technical Insight |
| C-X Bond Energy | ~81 kcal/mol | ~96 kcal/mol | Cl requires higher temp (>80°C) or stronger catalysts. |
| High (RT to 60°C) | Moderate (80°C to 120°C) | Cl often requires acid catalysis (protonation of N) to activate. | |
| Pd-Cat Ligand Req. | Standard ( | Specialized (XPhos, RuPhos) | Cl fails with "older" ligands like tetrakis ( |
| Atom Economy | Lower (Br = 79.9 amu) | Higher (Cl = 35.5 amu) | Cl is preferred for large-scale manufacturing (lower mass waste). |
| Cost (Approx) | High ( | Low ($) | Cl is ~1/5th the price of Br equivalents at kilo scale. |
Experimental Protocols
These protocols are designed to be self-validating , meaning they include checkpoints to verify success before proceeding.
Protocol A: Amination of 4-Chloroquinoline (Process-Friendly)
Target: Substitution at the activated 4-position using a cost-effective Chloride.
Materials:
-
4-Chloroquinoline (1.0 eq)
-
Primary Amine (1.2 eq)
-
Solvent: Ethanol (Green) or NMP (High temp)
-
Acid Catalyst: HCl (conc., 0.1 eq) - Crucial for activating the Cl-substrate.
Workflow:
-
Activation: Dissolve 4-chloroquinoline in Ethanol. Add catalytic HCl. Stir for 10 min.
-
Checkpoint: Solution often turns yellow/orange due to quinolinium salt formation.
-
-
Addition: Add amine dropwise.
-
Reflux: Heat to reflux (78°C) for 4-12 hours.
-
Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). 4-Cl-Q usually spots at
0.6; Product is more polar ( 0.2-0.4).
-
-
Workup: Cool to RT. Basify with sat.
to pH 8. Extract with EtOAc. -
Why this works: The acid protonates the quinoline nitrogen, making the ring highly electrophilic. This lowers the activation energy, allowing the cheaper Chloride to react at temperatures normally reserved for Bromide.
Protocol B: Buchwald-Hartwig Amination of 3-Chloroquinoline (Challenging)
Target: Substitution at the unactivated 3-position. Requires Pd-catalysis.
Materials:
-
3-Chloroquinoline (1.0 eq)
-
Amine (1.2 eq)
-
Catalyst:
(1 mol%) or Pd(OAc)2 -
Ligand: BrettPhos or XPhos (2-3 mol%) - Mandatory for Chlorides.
-
Base:
(1.4 eq) -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Workflow:
-
Pre-complexation: Mix Pd source and Ligand in solvent under
for 15 mins.-
Checkpoint: Solution should change color (often dark red to lighter orange/brown), indicating active
species generation.
-
-
Substrate Loading: Add 3-chloroquinoline, amine, and base.
-
Reaction: Heat to 100°C for 16 hours.
-
Note: Chlorides rarely react below 80°C.
-
-
Filtration: Filter through Celite to remove Pd black.
-
Why this works: 3-Chloroquinoline is electronically neutral (like chlorobenzene). Standard
will fail. The bulky, electron-rich BrettPhos ligand pushes electron density onto the Pd center, forcing the oxidative addition into the strong C-Cl bond.
Decision Matrix: Selecting the Right Halogen
Use this logic flow to select the starting material for your specific campaign.
Figure 2: Strategic Decision Tree for Haloquinoline Selection.
References
-
Mechanistic Principles of
:-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
- Note: Foundational text explaining the "Element Effect" and why Cl can sometimes accelerate the
-
-
Palladium Catalyzed Coupling of Chlorides
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
- Note: The authoritative source on using dialkylbiaryl phosphines (XPhos, RuPhos)
-
-
Quinoline Specific Reactivity
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
- Note: Standard reference for positional reactivity differences (C2/C4 vs C3) in quinolines.
-
-
Process Chemistry & Cost Analysis
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.
- Note: Discusses the implications of halogen selection on synthetic routes and molecular weight in drug design.
-
Sources
Validating the Regiochemistry of 5-Substituted Quinoline Intermediates: A Comparative Guide
Part 1: The Regioselectivity Challenge
In the synthesis of kinase inhibitors, antimalarials, and other bioactive heterocycles, 5-substituted quinolines are high-value scaffolds. However, they present a notorious structural validation challenge: The 5- vs. 8-position ambiguity.
Electrophilic aromatic substitution (EAS) on the quinoline core—such as nitration or bromination—typically yields a mixture of 5- and 8-isomers. This occurs because the cationic intermediate for both positions preserves the aromaticity of the pyridine ring, making them energetically similar.
The Risk: Relying solely on standard 1D ¹H NMR to distinguish these isomers is a common point of failure. The electronic environments of H-5 and H-8 are sufficiently similar that chemical shift prediction models often fail, and signal overlap in the 7.0–8.5 ppm region can obscure splitting patterns. Misassignment at this stage can lead to months of wasted synthesis on the wrong regioisomer.
This guide compares three validation methodologies to establish a self-validating system for structural assignment.
Part 2: Comparative Analysis of Validation Methodologies
We evaluate three validation tiers based on Confidence Level , Resource Intensity , and Throughput .
Method A: 1D ¹H NMR (The Baseline)
-
Description: Standard proton NMR in CDCl₃ or DMSO-d₆.
-
Performance: High throughput but low confidence for de novo assignment of 5- vs 8-substitution without an authentic standard.
-
Failure Mode: H-5 and H-8 doublets often have similar coupling constants (
Hz). Without 2D correlations, assignment relies on potentially inaccurate chemical shift heuristics.
Method B: 2D NMR Suite (The Gold Standard)
-
Description: Combination of COSY, HSQC, HMBC, and NOESY.
-
Performance: High confidence. This method provides definitive connectivity data.
-
Key Mechanism: The NOESY correlation between H-4 and H-5 is the "smoking gun." A 5-substituted quinoline lacks an H-5 proton, eliminating this specific spatial correlation. Conversely, an 8-substituted quinoline retains H-5, showing a strong NOE to H-4.
-
Recommendation: This is the standard operating procedure (SOP) for all intermediate validation.
Method C: X-Ray Crystallography (The Absolute)
-
Description: Single-crystal diffraction.
-
Performance: Absolute certainty but low throughput.
-
Use Case: Reserved for when 2D NMR is ambiguous (e.g., severe peak overlap) or for final confirmation of a lead scaffold.
Summary of Performance Data
| Feature | Method A: 1D ¹H NMR | Method B: 2D NMR (Rec.) | Method C: X-Ray |
| Regio-Confidence | 40-60% (Risk of Error) | >98% (Definitive) | 100% (Absolute) |
| Time per Sample | 10 mins | 1-4 hours | 2-7 days |
| Sample Requirement | <5 mg | 10-20 mg | High quality crystal |
| Cost Efficiency | High | Moderate | Low |
| Primary Limitation | Ambiguous multiplets | Requires solubility | Requires crystallization |
Part 3: Scientific Integrity & Logic (The Protocol)
Synthesis of 5-Bromoquinoline (Regioselective Route)
Rationale: To avoid the difficult separation of 5/8 isomers from direct bromination, we utilize a modified Sandmeyer reaction starting from pure 5-aminoquinoline. This ensures the regiochemistry is "locked in" from the starting material, though validation remains essential to confirm no scrambling occurred.
Reagents: 5-Aminoquinoline, HBr (48%), NaNO₂, CuBr.
Step-by-Step Protocol:
-
Diazotization: Dissolve 5-aminoquinoline (1.0 eq) in 48% HBr (excess) and water. Cool to 0–5 °C. Add NaNO₂ (1.2 eq) solution dropwise, maintaining temperature <5 °C. Stir for 20 min to form the diazonium salt.
-
Sandmeyer Reaction: Transfer the cold diazonium solution dropwise into a refluxing solution of CuBr (1.2 eq) in 48% HBr. Note: Immediate nitrogen evolution indicates reaction progress.
-
Workup: Cool to room temperature. Basify with NaOH (aq) to pH >10. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Structural Validation Workflow (The "Self-Validating" System)
The following logic gate ensures no misassignment occurs.
Figure 1: Decision tree for the structural assignment of quinoline regioisomers. Note the critical reliance on the H4-H5 NOE interaction.
Part 4: Data Presentation & Visualization
Mechanistic Assignment via 2D NMR
The distinction relies on the spatial proximity of the "Bay Region" and the Pyridine ring.
-
5-Substituted: The substituent (Br) replaces H-5. Result: No NOE signal between H-4 (pyridine ring) and the 5-position.
-
8-Substituted: H-5 is present. Result: Strong NOE signal between H-4 and H-5.
Representative NMR Data (5-Bromoquinoline)
Solvent: CDCl₃, 400 MHz
| Position | Proton (δ ppm) | Multiplicity | Key HMBC Correlation (H → C) | Key NOESY Correlation |
| 2 | 8.94 | dd | C-4, C-8a | H-3 |
| 3 | 7.48 | dd | C-2, C-4 | H-2, H-4 |
| 4 | 8.56 | d | C-2, C-5, C-8a | H-3, (No H-5) |
| 5 | -- | (Substituted) | -- | -- |
| 6 | 7.60 | m | C-5, C-8 | H-7 |
| 7 | 7.55 | m | C-5, C-8a | H-6, H-8 |
| 8 | 8.10 | d | C-4a, C-6 | H-7 |
Note: In the 8-bromo isomer, H-5 would appear as a doublet ~7.8 ppm and show a strong NOE cross-peak to H-4 (8.56 ppm).
Visualization of Key Correlations
Figure 2: Key NMR correlations for 5-bromoquinoline.[1][2][3][4] The blue solid line represents a 3-bond HMBC correlation which persists. The red dotted line represents the MISSING NOE correlation between H4 and the substituent position, confirming 5-substitution.
References
-
Joule, J. A., & Mills, K. (2010).[5] Heterocyclic Chemistry (5th ed.). Wiley. (Context: Electrophilic substitution regioselectivity in quinolines).
-
ResearchGate. (2012). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]
Sources
- 1. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromoquinoline | CAS 4964-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Beyond the Basics: Validating Halogenated Organic Analysis with Quinoline Hydrobromide
Topic: Elemental Analysis Standards for Quinoline Hydrobromide Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise world of elemental microanalysis (CHN/CHNS), the choice of calibration standard is often treated as a formality rather than a strategic decision. While Acetanilide remains the universal "gold standard" for routine organic compounds, it fails to challenge the combustion and reduction capabilities of an analyzer when facing halogenated samples.
Quinoline Hydrobromide (QHBr) serves a critical, specialized function: it acts as a "stress test" for your instrument's scrubbing capacity. Containing ~38% bromine by mass, it validates the efficiency of silver-based halogen traps, ensuring that your nitrogen data remains uncorrupted by halogen interference. This guide analyzes QHBr against common alternatives and provides a self-validating protocol for its use.
Technical Profile: Quinoline Hydrobromide
Before integrating QHBr into your workflow, its physicochemical properties must be understood to prevent handling errors. Unlike the robust Acetanilide, QHBr is a salt and exhibits hygroscopic tendencies that require specific handling protocols.
Chemical Identity:
-
IUPAC Name: Quinolinium bromide
-
Formula:
(Stoichiometrically )[1] -
CAS Number: 534-02-1
-
Molecular Weight: 210.07 g/mol [1]
Theoretical Composition (Stoichiometric):
| Element | Mass Fraction (%) | Role in Validation |
|---|---|---|
| Carbon | 51.46% | Verifies complete combustion of aromatic rings. |
| Hydrogen | 3.84% | Low %H makes it sensitive to moisture contamination (hygroscopicity check). |
| Nitrogen | 6.67% | Verifies N-detection accuracy in the presence of halogens. |
| Bromine | 38.04% | The Stressor: Challenges the Ag-wool/Ag-tungstate scrubbers. |
Critical Handling Note: Quinoline Hydrobromide is hygroscopic . Exposure to ambient humidity for even 15 minutes can skew Hydrogen results by >0.2%. It must be stored in a desiccator and dried (typically at 105°C for 1-2 hours) prior to use if the container has been frequently opened.
Comparative Analysis: Selecting the Right Standard
The following table compares QHBr against the industry-standard alternatives. Use this to determine when to switch from your daily standard to QHBr.
Table 1: Comparative Performance of Elemental Analysis Standards
| Feature | Acetanilide | Quinoline Hydrobromide | Sulfanilamide | BBOT |
| Primary Utility | Daily Calibration (System Suitability) | Halogen Recovery Validation | CHNS Calibration | CHNS (Complex Matrices) |
| Formula | ||||
| Stability | Excellent (Non-hygroscopic) | Moderate (Hygroscopic) | Good | Excellent |
| Halogen Content | None | ~38% Br | None | None |
| Sulfur Content | None | None | ~18.6% | ~7.4% |
| Combustion Difficulty | Low | High (Requires Halogen Scrubber) | Medium | High |
| Cost Efficiency | High | Moderate | Moderate | Low (Specialty) |
Analysis:
-
Acetanilide is insufficient for halogenated samples because it generates no acidic halogen gases (
or ) during combustion. It cannot confirm if your reduction tube is "poisoned" or if your silver trap is depleted. -
Quinoline Hydrobromide is the mandatory choice when your sample queue includes pharmaceutical intermediates, pesticides, or synthetic polymers containing Cl, Br, or I.
Mechanism of Action: The Halogen Challenge
To understand why QHBr is necessary, we must visualize the combustion pathway in a CHN analyzer.
The Interference Pathway:
-
Combustion:
-
The Threat: Free halogens (
) and acid halides ( ) can interfere with the thermal conductivity detector (TCD) or react with the copper in the reduction tube, causing premature depletion. -
The Solution (Scrubbing): The combustion tube must contain Silver Tungstate (
) or Silver Wool .-
Reaction:
-
-
Validation: If the silver reagent is exhausted, bromine gas passes to the detector, often registering as a "ghost" peak or artificially inflating the Nitrogen value. Running QHBr confirms this trap is active.
Visualization: The Halogen Scrubbing Workflow
Figure 1: The path of halogenated combustion gases. The "Scrubber" node is the critical control point validated by Quinoline HBr.
Experimental Protocol: The "Halogen Stress Test"
Do not use QHBr for daily calibration unless your primary workflow is 100% halogenated salts. Instead, use this Self-Validating Protocol to verify system suitability before running valuable halogenated samples.
Reagents Required:
-
Standard: Quinoline Hydrobromide (High Purity, >99%).
-
Capsules: Tin (Sn) capsules (clean, oil-free).
-
Additives: Vanadium Pentoxide (
) is optional but recommended if combustion tailing is observed.
Step-by-Step Methodology:
-
Pre-Treatment (Critical):
-
Place ~1g of Quinoline HBr in a weighing bottle.
-
Dry at 105°C for 60 minutes .
-
Cool in a desiccator over silica gel or
for 30 minutes.
-
-
System Blanking:
-
Run 3 empty tin capsules to establish the baseline blank.
-
Success Criteria: N < 0.02%, C < 0.02%.
-
-
The "Sandwich" Validation:
-
Run 1-2: Acetanilide (Standard Calibration). Ensure K-factors are stable.
-
Run 3-4: Quinoline Hydrobromide (The Stress Test).
-
Weigh 1.5 - 2.0 mg (precision ±0.001 mg).
-
Seal immediately to prevent moisture uptake.
-
-
Run 5: Your Halogenated Sample.
-
-
Data Interpretation:
-
Compare QHBr Experimental vs. Theoretical.
-
Acceptance Criteria:
-
Nitrogen: ± 0.30% absolute error.
-
Carbon: ± 0.30% absolute error.
-
-
Failure Mode Analysis:
-
High Nitrogen? Halogen breakthrough. Action: Replace Silver Tungstate/Wool.
-
High Hydrogen? Moisture contamination. Action: Re-dry standard.
-
-
Decision Logic: When to Use Which Standard?
Use this logic flow to determine the appropriate standard for your specific experimental run.
Figure 2: Decision matrix for selecting the appropriate elemental analysis standard based on sample composition.
References
-
PerkinElmer . The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Link
-
PubChem . Quinoline Hydrobromide Compound Summary. National Library of Medicine. Link
-
Royal Society of Chemistry . CHNS Elemental Analysers: Sample Preparation and Standards. Link
-
Rigaku . X-ray fluorescence analysis of halogen elements. Technical Guide. Link
-
Exeter Analytical . Handling Challenging Samples: Elemental Interferences. Application Note 58. Link
Sources
A Senior Application Scientist's Guide to TLC Visualization of Bromomethyl Quinoline Derivatives
For researchers engaged in the synthesis and application of bromomethyl quinoline derivatives, thin-layer chromatography (TLC) is an indispensable tool for real-time reaction monitoring and purity assessment. The quinoline core, a privileged scaffold in medicinal chemistry, coupled with the reactive bromomethyl handle, presents unique opportunities and challenges. A critical, yet often overlooked, aspect of successful TLC analysis is the method of visualization. The choice of an appropriate visualization technique is paramount for achieving the desired sensitivity and specificity, ensuring that no crucial information is missed.
This guide provides an in-depth comparison of various TLC visualization methods applicable to bromomethyl quinoline derivatives. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to rationalize your experimental choices.
The Foundational Approach: Non-Destructive Visualization
The first line of investigation in TLC analysis should always be non-destructive methods. This preserves the sample on the plate for subsequent analysis or for the application of a secondary, destructive visualization technique if necessary.
Ultraviolet (UV) Irradiation: The Primary Choice
The highly conjugated aromatic system of the quinoline ring makes most of its derivatives, including bromomethylated analogs, inherently UV-active.[1][2] This property allows for straightforward visualization under UV light.
Mechanism of Action: Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., F₂₅₄), which fluoresces green under short-wave UV light (254 nm).[3] Compounds that absorb UV light at this wavelength will quench the fluorescence, appearing as dark spots against the bright green background.[3]
Experimental Protocol:
-
After developing and thoroughly drying the TLC plate, place it under a UV lamp.[1][4]
-
Irradiate with short-wave UV light (254 nm) to visualize UV-quenching spots.[1][4]
-
If available, also inspect the plate under long-wave UV light (365 nm), as some compounds may exhibit native fluorescence, appearing as bright spots of varying colors.[5]
-
Circle the visualized spots with a pencil for a permanent record.[4]
Expert Insights: UV visualization is rapid, non-destructive, and should always be the initial method of choice.[1] However, its sensitivity can be limited for compounds with weak chromophores or those present in very low concentrations. The presence of the bromomethyl group does not significantly alter the UV-active nature of the quinoline core.
Chemical Visualization: Unveiling the Unseen
When UV irradiation fails to provide a clear picture, or for compounds that are not UV-active, chemical staining methods are employed. These techniques rely on chemical reactions between the staining reagent and the analyte on the TLC plate, resulting in colored or fluorescent products. It is important to note that these methods are destructive.[1]
Potassium Permanganate (KMnO₄) Stain: The General Oxidizer
The potassium permanganate stain is a versatile and robust choice for visualizing a wide array of organic compounds, particularly those susceptible to oxidation.[6]
Mechanism of Action: Potassium permanganate is a strong oxidizing agent.[7][8] It reacts with oxidizable functional groups, such as alkenes, alkynes, alcohols, and the benzylic C-H bonds of the bromomethyl group, as well as the quinoline ring itself under forcing conditions.[7][9][10] In this redox reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a purple or pink background.[6]
Experimental Protocol:
-
Preparation of the Staining Solution: Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of water.[11] Store the solution in a dark bottle.
-
Staining Procedure: After drying the developed TLC plate, dip it briefly and evenly into the permanganate solution using forceps.[12]
-
Development: Gently warm the plate with a heat gun until yellow-brown spots appear against a pink/purple background.[6] Overheating will cause the entire plate to turn brown, obscuring the spots.[6]
Expert Insights: The bromomethyl group, being at a benzylic-like position, is susceptible to oxidation by hot potassium permanganate, which typically cleaves the side chain to a carboxylic acid.[7][13] This reactivity makes the permanganate stain a reliable method for visualizing bromomethyl quinoline derivatives. It is a highly sensitive, general-purpose stain.
Iodine Vapor: A Simple and Effective General Stain
Iodine vapor is one of the oldest and simplest methods for visualizing organic compounds on a TLC plate.[3]
Mechanism of Action: The visualization mechanism is based on the weak, reversible chemical and physical interactions between iodine and organic compounds. Iodine has a high affinity for and forms colored complexes with many organic compounds, particularly unsaturated and aromatic systems.[3][14] The iodine vapor is adsorbed onto the surface of the TLC plate, and this adsorption is more pronounced in the areas where the organic compounds are present, leading to the appearance of brown spots on a lighter brown background.[14]
Experimental Protocol:
-
Preparation of the Iodine Chamber: Place a few crystals of iodine in a sealed chamber (a wide-mouthed jar with a lid works well).[15] To enhance the vapor concentration, you can mix the iodine crystals with a small amount of silica gel.[6]
-
Staining Procedure: Place the dried, developed TLC plate inside the chamber and close the lid.[15]
-
Visualization: Monitor the plate closely. Brown spots will typically appear within a few minutes.[15] Remove the plate once the spots are sufficiently visible, as the background will also gradually stain.[15]
-
Documentation: Circle the spots with a pencil immediately, as they will fade over time as the iodine sublimes off the plate.[14]
Expert Insights: Iodine is a good general-purpose stain and is particularly effective for unsaturated and aromatic compounds like quinolines.[3][14] It is considered semi-destructive, as the iodine will eventually evaporate, but it can sometimes interfere with subsequent mass spectrometry analysis.
Dragendorff's Reagent: Specificity for Nitrogen Heterocycles
Dragendorff's reagent is a classic colorimetric reagent used for the detection of alkaloids and other nitrogen-containing organic compounds.[16][17]
Mechanism of Action: The reagent consists of a solution of potassium bismuth iodide.[18][19] In an acidic medium, the tertiary amine of the quinoline ring is protonated to form a quaternary ammonium salt.[16] This positively charged species then forms an ion pair with the large, negatively charged tetraiodobismuthate(III) complex [BiI₄]⁻, resulting in the precipitation of an orange to reddish-brown complex.[16]
Experimental Protocol:
-
Preparation of the Staining Solution:
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of acetic acid and 40 mL of water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.
-
Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of acetic acid, and 70 mL of water.
-
-
Staining Procedure: Spray the dried TLC plate with the Dragendorff's reagent.
-
Visualization: Orange or reddish-brown spots will appear on a pale yellow background.
Expert Insights: Due to the presence of the basic nitrogen atom in the quinoline ring, Dragendorff's reagent is a highly specific and sensitive method for visualizing bromomethyl quinoline derivatives. This makes it particularly useful for distinguishing these compounds from other non-nitrogenous impurities.[18]
Comparative Analysis of Visualization Methods
| Visualization Method | Principle of Action | Target Functional Groups | Advantages | Disadvantages |
| UV Irradiation (254 nm) | UV absorbance and fluorescence quenching[2][3] | Aromatic and conjugated systems[1] | Non-destructive, rapid, simple[1] | Limited sensitivity for some compounds, requires a UV-active chromophore |
| Potassium Permanganate (KMnO₄) | Oxidation[7][8] | Oxidizable groups (alkenes, alkynes, alcohols, benzylic C-H)[6][7] | High sensitivity, broad applicability[6] | Destructive, requires heating, can overstain[6] |
| Iodine Vapor | Reversible complex formation[14] | Unsaturated and aromatic compounds[3][14] | Simple, general-purpose, semi-destructive[3][6] | Spots fade over time, can interfere with MS analysis[14] |
| Dragendorff's Reagent | Ion pair formation with protonated nitrogen[16] | Tertiary and some secondary amines, alkaloids[16][17] | High specificity for nitrogen-containing compounds[18] | Destructive, more complex preparation |
Workflow for Selecting a TLC Visualization Method
Caption: A decision-making workflow for selecting the appropriate TLC visualization method.
Conclusion
The effective visualization of bromomethyl quinoline derivatives on a TLC plate is a critical step in synthetic organic chemistry. While UV irradiation serves as the primary, non-destructive method of choice, a palette of chemical stains offers enhanced sensitivity and specificity. Potassium permanganate is an excellent general-purpose oxidizing stain, while iodine vapor provides a simple, semi-destructive alternative. For targeted detection of the quinoline core, Dragendorff's reagent offers high specificity for the nitrogen heterocycle. By understanding the underlying chemical principles of each method, researchers can make informed decisions to best suit their analytical needs, ensuring accurate and reliable monitoring of their chemical transformations.
References
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. In Master Organic Chemistry. Retrieved from [Link]
-
Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids. Journal of Agricultural and Food Chemistry, 52(3), 385–406. Retrieved from [Link]
-
Friedman, M. (1967). Mechanism of the ninhydrin reaction. II. Preparation and spectral properties of reaction products from primary aromatic amines and ninhydrin. Canadian Journal of Chemistry, 45(18), 2271-2276. Retrieved from [Link]
-
Wikipedia. (2023). Ninhydrin. In Wikipedia. Retrieved from [Link]
-
jOeCHEM. (2020, March 17). Oxidation at the Benzylic Position with KMnO4 and MnO2 [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
Clark, J. (n.d.). TLC Stains. University of Rochester. Retrieved from [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Recent applications of ninhydrin in multicomponent reactions. RSC Advances, 10(35), 20846–20866. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 1). The iodine staining technique for TLC analysis [Video]. YouTube. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reactions of alkylbenzenes. In Organic Chemistry II. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. In Master Organic Chemistry. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
REACH Devices. (n.d.). TLC stains. Retrieved from [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]
-
Wikipedia. (2023). Dragendorff's reagent. In Wikipedia. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
BenchFly. (n.d.). Ceric Ammonium Molybdate (CAM) Stain. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). TLC Stains/Dips. Retrieved from [Link]
-
Raal, A., Orav, A., & Paur, I. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Pharmazie, 75(7), 299–306. Retrieved from [Link]
-
Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. University of California, Berkeley. Retrieved from [Link]
-
Raal, A., Orav, A., & Paur, I. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. ResearchGate. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Journal of Planar Chromatography-Modern TLC, 13(6), 457-462. Retrieved from [Link]
-
ResearchGate. (n.d.). 3.1 Frequently Used TLC Stains, continued [Table]. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
-
Wulff, H., et al. (2024). The novel quinoline derivative SKA-346 as a KCa3.1 channel selective activator. eScholarship. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
Kaya, M., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]
-
Patel, N. B., & Shaikh, F. M. (2011). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 3(6), 435-443. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to Handling 5-(Bromomethyl)quinoline Hydrobromide: From Hazard Assessment to Disposal
This guide provides essential safety and handling protocols for 5-(Bromomethyl)quinoline hydrobromide, a potent chemical intermediate. As a brominated quinoline derivative and a lachrymator, this compound presents significant hazards requiring meticulous planning and execution in a laboratory setting. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of causality and self-validating safety systems to ensure your work is conducted with the highest degree of safety and scientific integrity.
Hazard Analysis: Understanding the Threat
5-(Bromomethyl)quinoline hydrobromide is not a benign reagent. Its chemical structure suggests significant reactivity and biological effect. The primary hazards stem from its components: the quinoline core, the reactive bromomethyl group, and its nature as a hydrobromide salt. It is classified as a lachrymator, meaning it is a tear-inducing agent, and is expected to be severely corrosive to skin and eyes.[1]
For clarity, the primary hazards associated with this and structurally similar compounds are summarized below.
| Hazard Type | Description | Primary Risk |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[1][2] The hydrobromide salt can release hydrobromic acid, a strong corrosive acid, upon contact with moisture. | Direct tissue damage, permanent eye injury, severe irritation. |
| Lachrymatory Action | Vapors or dust are intensely irritating to the eyes, causing immediate tearing, pain, and blurred vision.[1] | Incapacitation, inability to respond to other emergencies, severe discomfort. |
| Inhalation Toxicity | Dust or vapors are harmful if inhaled, potentially causing severe irritation to the respiratory tract.[3][4] | Respiratory distress, coughing, and potential long-term damage.[4] |
| Acute Oral Toxicity | The compound is expected to be toxic if swallowed, causing burns to the mouth and throat.[3][4] | Severe internal injury. |
| Thermal Decomposition | When heated to decomposition, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (HBr).[2] | Exposure to poisonous gases in case of fire or overheating. |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All handling of 5-(Bromomethyl)quinoline hydrobromide must be performed within a certified chemical fume hood to contain dust and vapors.[3][5]
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards AND a full-face shield.[6] | Safety glasses are insufficient. Goggles provide a seal against lachrymatory vapors and dust. The face shield is mandatory to protect the entire face from splashes, especially when handling solutions or transferring the solid.[6][7] |
| Hand Protection | Double-gloving with nitrile gloves is the minimum for incidental contact. For extended handling or risk of immersion, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield®) should be worn.[6][7] | Protects against skin corrosion. Double-gloving provides a buffer in case the outer glove is compromised. Immediately remove and replace gloves upon any contamination.[6] |
| Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.[6] For large-volume work, a chemical-resistant apron is also required.[7] | Prevents skin contact from spills or splashes. Open-toed shoes are never permissible in a laboratory setting. |
| Respiratory Protection | Not typically required for small-scale laboratory use when all work is conducted within a functioning chemical fume hood. | A fume hood is the primary engineering control for respiratory protection.[3] A respirator may be necessary for large spills or emergency situations, as dictated by your institution's safety plan. |
Operational Plans: From Weighing to Waste
PPE Donning and Doffing Workflow
Correctly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled in a way that does not expose your skin or clean areas.
Caption: Workflow for donning and doffing PPE to minimize contamination risk.
Handling Procedures
| Scenario | Required Actions & PPE | Justification |
| Weighing Solid | Perform only in a fume hood. Use anti-static weigh paper or a tared container. Ensure the sash is as low as possible. Wear full PPE: lab coat, double gloves, goggles, and face shield. | High risk of generating airborne dust, which is a potent lachrymator and inhalation hazard. The face shield protects against accidental puffs of powder. |
| Preparing Solutions | Conduct only in a fume hood. Add the solid slowly to the solvent to control any exothermic reaction. Wear full PPE, including a chemical-resistant apron over the lab coat. | High risk of splashes. The apron provides an additional barrier of protection for the torso. |
| Running Reactions | Keep the reaction apparatus within the fume hood. Ensure all joints are properly sealed. Maintain clear labeling. Wear standard PPE: lab coat, gloves, and goggles. | Minimizes exposure to vapors and provides containment in case of reaction failure. |
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure. All personnel must know the location of safety showers and eyewash stations before beginning work.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
